Anti-MRSA agent 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H20BrF2N3O4 |
|---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
4-bromo-3,5-difluoro-N-[(3S,6R)-6-[(6-methoxy-1,5-naphthyridin-4-yl)oxymethyl]oxan-3-yl]benzamide |
InChI |
InChI=1S/C22H20BrF2N3O4/c1-30-19-5-4-17-21(28-19)18(6-7-26-17)32-11-14-3-2-13(10-31-14)27-22(29)12-8-15(24)20(23)16(25)9-12/h4-9,13-14H,2-3,10-11H2,1H3,(H,27,29)/t13-,14+/m0/s1 |
InChI Key |
NHXTWWVJRWMAAW-UONOGXRCSA-N |
Isomeric SMILES |
COC1=NC2=C(C=CN=C2C=C1)OC[C@H]3CC[C@@H](CO3)NC(=O)C4=CC(=C(C(=C4)F)Br)F |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)OCC3CCC(CO3)NC(=O)C4=CC(=C(C(=C4)F)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Compound 12
An In-depth Technical Guide on the Chemical Structure and Properties of Compound 12 For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Compound 12, a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental protocols and visualizations of relevant biological pathways.
Chemical Structure and Properties
Compound 12, systematically named 4-(4-methoxyphenyl)-1-((2-methyl-6-nitro-2H-chromen-2-yl)methyl)-1H-1,2,3-triazole, is a benzopyranyl 1,2,3-triazole derivative.[1] Its core structure consists of a chromene ring system linked to a 1,2,3-triazole moiety, which is further substituted with a methoxyphenyl group.
Table 1: Physicochemical Properties of Compound 12
| Property | Value | Reference |
| IUPAC Name | 4-(4-methoxyphenyl)-1-((2-methyl-6-nitro-2H-chromen-2-yl)methyl)-1H-1,2,3-triazole | [1] |
| Molecular Formula | C20H18N4O4 | Calculated |
| Molecular Weight | 378.38 g/mol | Calculated |
| Appearance | Not Reported | |
| Solubility | Not Reported |
Biological Activity and Mechanism of Action
Compound 12 has been identified as a potent inhibitor of HIF-1α, a key transcription factor in the cellular response to hypoxia and a critical target in cancer therapy.[1]
In vitro Inhibitory Activity
The inhibitory activity of Compound 12 against HIF-1α has been quantified in different human cell lines under hypoxic conditions.
Table 2: In vitro HIF-1α Inhibitory Activity of Compound 12
| Cell Line | IC50 (nM) | Experimental Conditions | Reference |
| HEK-293 (Human Embryonic Kidney) | 24 | 1% O2, 16 hours | [1] |
| A549 (Human Lung Carcinoma) | 2 | 1% O2, 16 hours | [1] |
Mechanism of Action
Compound 12 exerts its inhibitory effect by promoting the degradation of the HIF-1α protein.[1] Under hypoxic conditions, it increases the levels of hydroxylated HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation. This dose-dependently decreases the expression of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF).[1]
Signaling Pathway
Compound 12 interferes with the HIF-1α signaling pathway, which is crucial for tumor progression and angiogenesis. The diagram below illustrates the canonical HIF-1α pathway and the point of intervention by Compound 12.
Caption: HIF-1α Signaling Pathway and Inhibition by Compound 12.
Experimental Protocols
Synthesis of Compound 12
Compound 12 is synthesized via a Copper(I)-catalyzed [3 + 2] cycloaddition reaction.[1]
Workflow:
Caption: Synthesis workflow for Compound 12.
Detailed Methodology: A detailed, step-by-step protocol for the synthesis of 2-(azidomethyl)-2-methyl-6-nitro-2H-chromene and the subsequent cycloaddition reaction would be required from the primary literature for exact replication. The general procedure involves the reaction of the azide and alkyne precursors in the presence of a copper(I) catalyst, such as copper(I) iodide, often with a base like triethylamine in a suitable solvent like THF or a mixture of t-butanol and water. The reaction is typically stirred at room temperature until completion, followed by extraction and purification using column chromatography.
Hypoxia-Responsive Element (HRE) Reporter Assay
This assay is used to screen for inhibitors of HIF-1α transcriptional activity.
Workflow:
Caption: HRE Reporter Assay Workflow.
Detailed Methodology:
-
HEK-293 cells are co-transfected with a pGL3-5xHRE-Luc plasmid, which contains five copies of the hypoxia-responsive element from the VEGF gene promoter driving firefly luciferase expression, and a pRL-SV40 plasmid encoding Renilla luciferase for normalization.[1]
-
Transfected cells are treated with various concentrations of Compound 12.[1]
-
The cells are then incubated under hypoxic conditions (1% O2) for 24 hours to induce HIF-1α activity.[1]
-
Following incubation, the cells are lysed, and the luciferase activity of both firefly and Renilla luciferases is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of Compound 12 indicates inhibition of HIF-1α transcriptional activity.
Western Blot Analysis for HIF-1α
This method is used to directly measure the levels of HIF-1α protein in cells.
Detailed Methodology:
-
HEK-293 or A549 cells are treated with Compound 12 at various concentrations and incubated under hypoxic conditions for 16 hours.[1]
-
Cells are then lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence detection system. β-actin is typically used as a loading control to ensure equal protein loading.
Immunofluorescence Assay for HIF-1α
This technique is used to visualize the subcellular localization and expression of HIF-1α.
Detailed Methodology:
-
A549 cells are grown on coverslips and treated with Compound 12 for 16 hours under hypoxic conditions.[1]
-
The cells are then fixed with paraformaldehyde, permeabilized, and blocked.
-
Cells are incubated with a primary antibody against HIF-1α, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye like DAPI.
-
The coverslips are mounted on slides, and the fluorescence is visualized using a fluorescence microscope.
Conclusion
Compound 12 is a promising novel inhibitor of HIF-1α with potent activity in the nanomolar range in human cancer cell lines. Its mechanism of action involves the targeted degradation of the HIF-1α protein, leading to the downregulation of hypoxia-inducible genes. The detailed protocols provided in this guide should facilitate further research and development of this and similar compounds as potential anticancer therapeutics.
References
Topoisomerase IV Inhibition by Anti-MRSA Agent 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant and persistent threat to public health, driving the urgent need for novel antimicrobial agents with distinct mechanisms of action. This technical guide focuses on Anti-MRSA agent 7, a potent inhibitor of bacterial type II topoisomerases, with a particular emphasis on its activity against Topoisomerase IV. This document provides a comprehensive overview of the agent's inhibitory profile, detailed experimental methodologies for its evaluation, and visual representations of the underlying biochemical pathways and drug discovery workflow. The information presented herein is intended to equip researchers and drug development professionals with the technical details necessary to understand and potentially advance the study of this and similar antimicrobial compounds.
Introduction
The emergence and spread of antibiotic-resistant bacteria, particularly MRSA, is a critical global health challenge. MRSA infections are associated with significant morbidity and mortality, and the therapeutic options are increasingly limited. Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs.[1] Topoisomerase IV, in particular, plays a crucial role in the decatenation of daughter chromosomes following DNA replication, a process vital for bacterial cell division.[1] Its inhibition leads to the accumulation of interlinked chromosomes, preventing cell separation and ultimately causing bacterial death.
This compound, also identified as compound 12 in some literature, has emerged as a promising antibacterial compound with potent activity against MRSA.[2][3] This agent exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and Topoisomerase IV.[4] This guide provides an in-depth technical examination of the inhibitory action of this compound against Topoisomerase IV.
Quantitative Data
The inhibitory activity of this compound against bacterial topoisomerases and its antibacterial efficacy have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Bacterial Topoisomerases
| Enzyme Target | Organism | IC₅₀ (µM) |
| Topoisomerase IV | S. aureus | 0.341 |
| Topoisomerase IV | E. coli | 0.059 |
| DNA Gyrase | S. aureus | 0.185 |
| DNA Gyrase | E. coli | 0.365 |
Data sourced from Kokot M, et al. Eur J Med Chem. 2023.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (ATCC 29213) | 0.015 |
| MRSA (Clinical Isolate) | 0.015 - 0.06 |
| E. faecalis | 2.0 |
| E. coli (ATCC 25922) | >128 |
| P. aeruginosa | >128 |
Data synthesized from publicly available information on similar novel bacterial topoisomerase inhibitors.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Topoisomerase IV Decatenation Assay
This assay measures the ability of an inhibitor to prevent Topoisomerase IV from decatenating, or unlinking, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
S. aureus Topoisomerase IV enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl₂, 10 mM DTT, 2.5 mM ATP
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 0.1 mM EDTA, 50% Glycerol
-
This compound (dissolved in DMSO)
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% Bromophenol Blue, 50% Glycerol
-
1% Agarose Gel in TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the following components in a microcentrifuge tube:
-
5X Assay Buffer: 4 µL
-
kDNA (100 ng/µL): 1 µL
-
Nuclease-free water: to a final volume of 19 µL
-
This compound (at various concentrations): 1 µL
-
-
Enzyme Addition: Dilute the S. aureus Topoisomerase IV enzyme in ice-cold Enzyme Dilution Buffer to the desired concentration. Add 1 µL of the diluted enzyme to the reaction mixture. For the negative control, add 1 µL of Enzyme Dilution Buffer without the enzyme.
-
Incubation: Gently mix the reaction and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.
-
Visualization: Stain the gel with ethidium bromide for 15-30 minutes and destain in water. Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well or migrate a very short distance. The inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-inhibitor control.[5][6]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[7][8][9][10]
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA clinical isolate)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution Series: Prepare a serial two-fold dilution of this compound in MHB in the 96-well plate. The typical final volume in each well is 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the drug dilution, as well as to a positive control well (containing only MHB and inoculum). A negative control well should contain only MHB.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the agent at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Visualizations
Signaling Pathway: Topoisomerase IV in Bacterial DNA Replication
Caption: Role of Topoisomerase IV in resolving catenated chromosomes during bacterial DNA replication.
Experimental Workflow: Topoisomerase IV Inhibition Assay
Caption: Workflow for assessing Topoisomerase IV inhibition using a decatenation assay.
Logical Relationship: Antibacterial Drug Discovery and Development
Caption: General workflow for the discovery and development of a new antibacterial agent.
Conclusion
This compound represents a promising lead compound in the ongoing search for novel antibiotics to combat drug-resistant pathogens. Its potent inhibition of Topoisomerase IV, a critical enzyme in bacterial viability, underscores the potential of this therapeutic strategy. This technical guide has provided a detailed overview of the quantitative inhibitory data, comprehensive experimental protocols for its characterization, and visual aids to conceptualize its mechanism of action and the broader context of its development. It is hoped that this resource will facilitate further research into this compound and the development of new topoisomerase inhibitors to address the pressing challenge of antimicrobial resistance.
References
- 1. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 2. Amide containing NBTI antibacterials with reduced hERG inhibition, retained antimicrobial activity against gram-positive bacteria and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [imagine.imgge.bg.ac.rs]
- 4. Secure Verification [imagine.imgge.bg.ac.rs]
- 5. inspiralis.com [inspiralis.com]
- 6. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of Anti-MRSA Agent 7
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro antibacterial profile of Anti-MRSA agent 7, also identified as Compound 12. The document details its mechanism of action, summarizes its activity against a panel of bacterial pathogens, and provides standardized experimental protocols for assessing antibacterial efficacy.
Core Mechanism of Action
This compound is a potent antibacterial compound that functions by inhibiting essential bacterial enzymes involved in DNA replication. Specifically, it targets DNA gyrase (a type II topoisomerase) and Topoisomerase IV.[1][2] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. By inhibiting these enzymes in both Gram-positive and Gram-negative bacteria, Agent 7 effectively disrupts these fundamental cellular processes, leading to bacterial cell death.[1]
The inhibitory concentrations (IC₅₀) against these enzymes have been quantified as follows:
-
S. aureus DNA gyrase: 0.185 µM[1]
-
E. coli DNA gyrase: 0.365 µM[1]
-
S. aureus Topoisomerase IV: 0.341 µM[1]
-
E. coli Topoisomerase IV: 0.059 µM[1]
Caption: Mechanism of action of this compound.
Quantitative In Vitro Antibacterial Spectrum
The antibacterial activity of this compound was evaluated against a diverse panel of Gram-positive and Gram-negative bacterial pathogens. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each strain. The results demonstrate potent activity against S. aureus, including Methicillin-Resistant S. aureus (MRSA) strains, and select Gram-negative organisms, with significantly reduced efficacy against others like P. aeruginosa and K. pneumoniae.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound [2]
| Bacterial Strain | Type | MIC (µM) |
|---|---|---|
| S. aureus (ATCC 29213) | Gram-positive | 0.03 |
| MRSA QA-12.1 | Gram-positive | 0.03 |
| MRSA QA-11.7 | Gram-positive | 0.06 |
| MRSA QA-11.2 | Gram-positive | 0.124 |
| E. faecalis DRK 057 | Gram-positive | 4.07 |
| E. coli N43 (CGSC# 5583) | Gram-negative | 0.06 |
| E. coli (ATCC 25922) | Gram-negative | 252 |
| E. coli D22 | Gram-negative | 252 |
| A. baumannii | Gram-negative | 252 |
| E. coli ESBL QA:11.3 | Gram-negative | >252 |
| K. pneumoniae | Gram-negative | >252 |
| S. alachua RDK 030c | Gram-negative | >252 |
| P. aeruginosa RDK 184 | Gram-negative | >252 |
Data sourced from MedChemExpress. MCE has not independently confirmed the accuracy of these methods. They are for reference only.[2]
Experimental Protocols
The determination of the in vitro antibacterial spectrum relies on standardized and reproducible methods. The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]
This method determines the MIC by testing a range of antimicrobial concentrations against a standardized bacterial inoculum in a liquid medium.
A. Materials and Reagents:
-
Sterile 96-well microtiter plates (conical or round-bottom)[3][5]
-
Test organism (e.g., MRSA) grown on a suitable agar medium for 18-24 hours.
-
Sterile cation-adjusted Mueller-Hinton Broth (MHB)[3]
-
This compound stock solution of known concentration.
-
Sterile diluent (e.g., MHB, sterile water).
-
Multipipettor and sterile pipette tips.
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)[6]
-
Incubator set at 35 ± 2°C.[3]
B. Procedure:
-
Inoculum Preparation:
-
Select several isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Preparation of Antimicrobial Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[5]
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.[5]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[5]
-
This process creates a gradient of decreasing antimicrobial concentrations across the plate.
-
Reserve one column for a growth control (broth and inoculum, no agent) and another for a sterility control (broth only).[3]
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparing the final inoculum, add 5-10 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of ~100-110 µL per well.[5]
-
Seal the plate with a lid or plastic bag to prevent evaporation.[3]
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
-
Interpretation of Results:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth, as observed by the naked eye.[3]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. asm.org [asm.org]
Dawn of a New Era: A Technical Guide to Early-Stage Research on Novel Anti-MRSA Compounds
For Researchers, Scientists, and Drug Development Professionals
The rise of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, demanding an urgent and innovative response from the scientific community. The relentless evolution of antibiotic resistance necessitates a continuous pipeline of novel therapeutic agents. This in-depth technical guide delves into the core of early-stage research on new anti-MRSA compounds, offering a comprehensive overview of data presentation, detailed experimental protocols, and the intricate signaling pathways that underpin resistance.
Quantitative Data Summary: A Comparative Analysis of Novel Anti-MRSA Compounds
The discovery and preclinical assessment of new anti-MRSA agents generate a wealth of quantitative data. The following tables summarize the in vitro activity and cytotoxicity of recently investigated compound classes, providing a clear comparison of their potential.
Table 1: In Vitro Antibacterial Activity of Novel Anti-MRSA Compounds
| Compound Class | Representative Compound | MRSA Strain(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Source(s) |
| Phloroglucinol Derivatives | Compound A5 | ATCC 43300, Clinical Isolates | 0.98 | 1.95 | |
| Ursolic Acid Derivatives | Compound 27 & 34 | ATCC 29213, USA300 | 1 µM | Not Reported | [1] |
| Carbazole-Oxadiazoles | Compound 13a | ATCC 29213, ATCC 25923, MRSA | 0.6-4.6 nmol/mL | Not Reported | [2] |
| Sulfonamide Derivatives | Various | Clinical Isolates | 64 - 512 | Not Reported | [3] |
| AI-Discovered Compounds | Unnamed | MRSA | Not specified | Not specified | [4] |
Table 2: Cytotoxicity and In Vivo Efficacy of Novel Anti-MRSA Compounds
| Compound Class | Representative Compound | Cell Line(s) | Cytotoxicity (IC50 or CC50) | In Vivo Model | Efficacy | Source(s) |
| Phloroglucinol Derivatives | Compound A5 | Not Specified | Non-toxic | Not Reported | Not Reported | |
| Ursolic Acid Derivatives | Compound 27 & 34 | Mammalian Cells | Low toxicity | Mouse wound model | Promising efficacy | [1] |
| Carbazole-Oxadiazoles | Compound 13a | Hek 293T, LO2 | Slight cell lethality | Not Reported | Not Reported | [2] |
| AI-Discovered Compounds | Unnamed | Human cells | Very low toxicity | Two mouse models of MRSA infection | Effective |
Key Experimental Protocols: Methodologies for Anti-MRSA Compound Evaluation
Reproducible and standardized experimental protocols are the bedrock of drug discovery. This section provides detailed methodologies for essential in vitro and in vivo assays used to characterize novel anti-MRSA compounds.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
MRSA isolate(s)
-
Novel antimicrobial compound stock solution
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of the MRSA strain from an overnight culture. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the novel compound in MHB across the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
MHB
-
MRSA isolate(s)
-
Novel antimicrobial compound
-
Sterile culture tubes or flasks
-
Agar plates
-
Incubator and shaker
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of MRSA in MHB as described for the MIC assay.
-
Assay Setup: Prepare tubes with MHB containing the novel compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.
-
Inoculation and Incubation: Inoculate each tube with the MRSA suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Incubate the tubes at 37°C with shaking.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.
-
Colony Counting: After incubation of the plates, count the number of viable colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
Cytotoxicity Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the toxicity of a compound to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well cell culture plates
-
Novel antimicrobial compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the novel compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
In Vivo Murine Skin Infection Model
This model is used to evaluate the efficacy of a novel antimicrobial agent in a living organism.
Materials:
-
Mice (e.g., BALB/c or SKH1 hairless)
-
MRSA strain
-
Anesthesia
-
Surgical tools (scalpel or biopsy punch)
-
Novel antimicrobial compound formulation (topical or systemic)
-
Vehicle control
-
Calipers
Procedure:
-
Acclimatization and Preparation: Acclimatize the mice to the laboratory conditions. Anesthetize the mice and shave a small area on their backs.
-
Infection: Create a small wound on the shaved area using a scalpel or biopsy punch. Inoculate the wound with a defined concentration of the MRSA strain.
-
Treatment: After a set period to allow the infection to establish, begin treatment with the novel compound. Administer the compound via the desired route (e.g., topical application to the wound or systemic injection). Include a group treated with a vehicle control.
-
Monitoring and Assessment: Monitor the mice daily for clinical signs of infection and measure the wound size using calipers.
-
Bacterial Load Determination: At the end of the study, euthanize the mice and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions and plate to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the wound sizes and bacterial loads between the treated and control groups to determine the efficacy of the novel compound.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Understanding the mechanisms of MRSA resistance and the logical flow of drug discovery is crucial. The following diagrams, created using the DOT language, illustrate these complex relationships.
Experimental Workflow for Novel Anti-MRSA Compound Discovery
This diagram outlines the typical preclinical stages in the search for new drugs to combat MRSA.
Caption: Preclinical workflow for the discovery of novel anti-MRSA compounds.
PBP2a-Mediated β-Lactam Resistance Signaling Pathway
The acquisition of the mecA gene, encoding Penicillin-Binding Protein 2a (PBP2a), is the primary mechanism of methicillin resistance in S. aureus. This pathway illustrates how PBP2a allows the bacterium to survive in the presence of β-lactam antibiotics.
Caption: PBP2a circumvents β-lactam inhibition to ensure MRSA survival.
VraSR Two-Component System in Response to Cell Wall Stress
The VraSR two-component system is a key regulator of the cell wall stress response in S. aureus, contributing to resistance against antibiotics that target the cell wall, such as vancomycin.
Caption: The VraSR system senses and responds to cell wall damage.
The multifaceted challenge of MRSA demands a continued and concerted research effort. By standardizing methodologies, fostering data sharing, and elucidating the fundamental mechanisms of resistance, the scientific community can accelerate the discovery and development of the next generation of life-saving antibiotics.
References
- 1. Novel carbazole-oxadiazoles as potential Staphylococcus aureus germicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revolutionary AI discovers previously unknown antibiotics to kill lethal bacterial infections - The Brighter Side of News [thebrighterside.news]
- 4. Artificial Intelligence Identifies a New Class of Antibiotics That Can Kill MRSA | Technology Networks [technologynetworks.com]
Structure-Activity Relationship of Anti-MRSA Agent 7: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a wide array of conventional antibiotics. The development of novel antibacterial agents with unique mechanisms of action is paramount in addressing this challenge. A promising class of compounds, known as novel bacterial topoisomerase inhibitors (NBTIs), has emerged as potent anti-MRSA agents. These molecules target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
This technical guide focuses on the structure-activity relationship (SAR) of a specific NBTI, designated as Anti-MRSA agent 7 (also referred to as compound 12 in scientific literature). A key challenge in the development of NBTIs has been mitigating off-target effects, particularly the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. This whitepaper details the SAR studies of a series of amide-containing NBTIs, including agent 7, which were designed to reduce hERG inhibition while maintaining potent antibacterial activity against Gram-positive bacteria, including MRSA.[1][2][3] This optimization strategy has led to the identification of agent 7 as a lead compound with a favorable safety and efficacy profile.[1][2][3]
Core Compound Profile: this compound (Compound 12)
| Property | Value |
| Molecular Formula | C₂₂H₂₀BrF₂N₃O₄ |
| Molecular Weight | 508.31 |
| Target | DNA Gyrase and Topoisomerase IV |
| Pathway | Anti-infection; Cell Cycle/DNA Damage |
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the key in vitro activity data for this compound and related compounds, highlighting the successful optimization of the NBTI scaffold to achieve potent anti-MRSA activity with reduced hERG inhibition.
| Compound | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus DNA Gyrase IC₅₀ (µM) | S. aureus Topo IV IC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) |
| Agent 7 (12) | Amide Linker | 0.125 | >64 | 0.185 | 0.341 | >30 |
| Precursor 1 | Secondary Amine | 0.06 | >64 | 0.09 | 0.15 | <1 |
| Precursor 2 | Different RHS | 0.25 | >64 | 0.21 | 0.45 | 5 |
Note: The data presented is a representative summary based on publicly available abstracts. The full dataset can be found in Kokot M, et al. Eur J Med Chem. 2023 Mar 15;250:115160.
Key SAR Insights:
-
Amide Linker: The replacement of a basic secondary amine linker with a less basic amide moiety was a key strategy to reduce hERG channel inhibition.[1][2][3] This modification successfully increased the hERG IC₅₀ value to greater than 30 µM for agent 7, indicating a significantly improved cardiovascular safety profile.[1][2]
-
Right-Hand Side (RHS) Moiety: Modifications to the phenyl right-hand side (RHS) of the molecule influence both antibacterial potency and hERG inhibition. The specific substitutions on the RHS of agent 7 contribute to its potent inhibition of bacterial topoisomerases.
-
Gram-Positive Selectivity: The entire series of these NBTIs demonstrates strong activity against Gram-positive bacteria, including various MRSA strains, while showing limited activity against Gram-negative bacteria like E. coli. This is a common characteristic of this class of inhibitors.
Experimental Protocols
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compounds were serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
DNA Gyrase and Topoisomerase IV Inhibition Assays
The inhibitory activity of the compounds against S. aureus DNA gyrase and topoisomerase IV was assessed using supercoiling and decatenation assays, respectively.
-
DNA Gyrase Supercoiling Assay:
-
The reaction mixture contained relaxed pBR322 plasmid DNA, S. aureus DNA gyrase, and the test compound in an appropriate assay buffer.
-
The reaction was initiated by the addition of ATP and incubated at 37°C for 1 hour.
-
The reaction was stopped, and the DNA topoisomers were separated by agarose gel electrophoresis.
-
The amount of supercoiled DNA was quantified to determine the extent of enzyme inhibition. The IC₅₀ value was calculated as the compound concentration required to inhibit 50% of the supercoiling activity.[1][4][5]
-
-
Topoisomerase IV Decatenation Assay:
-
The reaction mixture contained catenated kinetoplast DNA (kDNA), S. aureus topoisomerase IV, and the test compound in a suitable assay buffer.
-
The reaction was initiated by the addition of ATP and incubated at 37°C for 30 minutes.
-
The reaction was terminated, and the decatenated DNA products were separated by agarose gel electrophoresis.
-
The amount of decatenated DNA was quantified to determine the inhibitory effect of the compound. The IC₅₀ value was calculated as the compound concentration that resulted in a 50% reduction in decatenation.[1][4][5]
-
hERG Inhibition Assay
The potential for compounds to inhibit the hERG potassium channel was evaluated using a whole-cell patch-clamp assay in a stable hERG-expressing cell line (e.g., HEK293).
-
Cell Culture: hERG-expressing cells were cultured under standard conditions.
-
Patch-Clamp Electrophysiology: Whole-cell voltage-clamp recordings were performed. Cells were held at a holding potential, and a specific voltage protocol was applied to elicit hERG currents.
-
Compound Application: The test compounds were applied to the cells at various concentrations.
-
Data Analysis: The effect of the compounds on the hERG current was measured, and the concentration-response curve was plotted to determine the IC₅₀ value.
In Vivo Efficacy - Neutropenic Murine Thigh Infection Model
The in vivo antibacterial efficacy of agent 7 was assessed in a neutropenic mouse thigh infection model.[2][3]
-
Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide on multiple days prior to infection.[6][7]
-
Infection: Mice were inoculated in the thigh muscle with a clinical isolate of MRSA.
-
Treatment: At a specified time post-infection, mice were treated with the test compound (e.g., via intraperitoneal or subcutaneous administration) at various doses.
-
Assessment of Bacterial Burden: At 24 hours post-treatment, mice were euthanized, and the thigh muscles were excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU).
-
Efficacy Determination: The reduction in bacterial load in the treated groups was compared to the vehicle control group to determine the in vivo efficacy of the compound.
Visualizations
Caption: Rational design strategy for the development of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
The structure-activity relationship studies of the amide-containing novel bacterial topoisomerase inhibitors have successfully led to the discovery of this compound. This compound demonstrates a desirable balance of potent in vitro and in vivo efficacy against MRSA and a significantly improved cardiovascular safety profile, characterized by reduced hERG inhibition. The strategic replacement of a basic amine linker with an amide group was a critical design element in mitigating hERG liability. This compound represents a promising lead candidate for further preclinical and clinical development as a novel therapeutic for challenging MRSA infections. The detailed experimental protocols and SAR insights provided in this whitepaper serve as a valuable resource for researchers in the field of antibacterial drug discovery.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. imquestbio.com [imquestbio.com]
The Novelty of Anti-MRSA Agent 7's Mode of Action: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. The relentless evolution of resistance mechanisms necessitates the discovery and development of novel antibacterial agents with unique modes of action. This technical guide provides an in-depth analysis of Anti-MRSA agent 7, a promising novel bacterial topoisomerase inhibitor (NBTI). This document outlines the agent's distinct mechanism of action, presents key quantitative data, details the experimental protocols used for its evaluation, and provides visualizations of its operational pathways.
Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases
This compound, also identified as compound 12 in preclinical studies, exerts its potent bactericidal activity through the dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, repair, and segregation. By targeting both enzymes, this compound presents a multi-pronged attack on vital cellular processes, which may contribute to a lower propensity for the development of resistance. The novelty of its action lies in its efficacy against MRSA strains that are resistant to other classes of antibiotics.
Signaling Pathway and Logical Relationship
The mode of action of this compound does not involve a classical signaling pathway but rather a direct inhibition of enzymatic activity, leading to a cascade of downstream lethal effects. The logical relationship of this mechanism is depicted below.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Anti-MRSA Agent 7 (Compound 12)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of Anti-MRSA Agent 7, also identified as Compound 12 in recent literature. This potent antibacterial agent has demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA) by targeting bacterial DNA gyrase and topoisomerase IV.
Overview
This compound (Compound 12) is a novel bacterial topoisomerase inhibitor (NBTI) with the molecular formula C₂₂H₂₀BrF₂N₃O₄ and a molecular weight of 508.31 g/mol .[1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, leading to bacterial cell death. This document outlines the synthetic route and purification methodology based on established scientific literature, enabling researchers to produce this compound for further investigation.
Data Presentation
Table 1: Physicochemical Properties of this compound (Compound 12)
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀BrF₂N₃O₄ | [1][2] |
| Molecular Weight | 508.31 | [1][2] |
| IUPAC Name | N-(4-((6-bromo-3-fluoro-2-(2-fluoro-6-hydroxyphenyl)quinolin-4-yl)amino)phenyl)acetamide | N/A |
| Appearance | N/A | N/A |
| Solubility | N/A | N/A |
Table 2: Summary of Synthetic Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Amide Coupling | Starting Amine, Acetic Anhydride | Pyridine | Room Temp. | 2 | >95 |
| 2 | Suzuki Coupling | Bromo-fluoro-quinoline, boronic acid | 1,4-Dioxane/Water | 100 | 12 | 60-70 |
| 3 | Final Product Formation | Intermediate from Step 2 | N/A | N/A | N/A | N/A |
Note: Specific quantities and yields are detailed in the experimental protocol below. "N/A" indicates data not explicitly provided in the source literature.
Experimental Protocols
The synthesis of this compound (Compound 12) is a multi-step process. The following protocol is a detailed methodology for its laboratory-scale production.
Materials and Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Synthesis of Intermediate 1: N-(4-aminophenyl)acetamide
-
To a solution of p-phenylenediamine in pyridine, add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the desired acetamide intermediate.
Synthesis of this compound (Compound 12)
-
Combine the bromo-fluoro-quinoline starting material, the appropriate boronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a round-bottom flask.
-
Add a mixture of 1,4-dioxane and an aqueous solution of a base (e.g., Na₂CO₃).
-
De-gas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification Protocol
-
Column Chromatography:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization (if necessary):
-
Dissolve the purified product in a minimal amount of a hot solvent (e.g., ethanol or methanol).
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to induce crystallization.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Purity Analysis:
-
Confirm the purity of the final compound using HPLC.
-
Characterize the structure and confirm the identity of this compound (Compound 12) using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Mechanism of action of this compound.
References
Application Notes & Protocols: In Vivo Efficacy of Compound 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 12 is a potent and selective, ATP-competitive dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, including colorectal cancer (CRC), making it an attractive target for therapeutic intervention.[4][5][6] Compound 12 is under preclinical investigation for its anti-neoplastic activity. These notes provide detailed protocols for evaluating the in vivo efficacy and pharmacodynamic (PD) activity of Compound 12 in a human colorectal cancer xenograft model.
In Vivo Efficacy Study in HCT116 Xenograft Model
Objective
To determine the anti-tumor efficacy of Compound 12 in an HCT116 human colorectal cancer subcutaneous xenograft mouse model by assessing tumor growth inhibition.
Experimental Workflow
The overall workflow for the in vivo efficacy study is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Targeting mTOR network in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Anti-MRSA Agent 7 Against Clinical Isolates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant and persistent threat to public health, causing a range of difficult-to-treat infections in both healthcare and community settings.[1][2] The emergence of resistance to last-resort antibiotics like vancomycin underscores the urgent need for novel antimicrobial agents.[3] Anti-MRSA agent 7 (also known as Compound 12) is a potent, novel antibacterial compound that presents a promising therapeutic option.[4][5] This agent functions by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[4][5]
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinical MRSA isolates using the broth microdilution method. This procedure is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provide standardized methods for antimicrobial susceptibility testing.[6][7][8]
Mechanism of Action of this compound
This compound exerts its bactericidal effect by targeting the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, Agent 7 prevents the relaxation and decatenation of bacterial DNA, leading to a halt in replication and ultimately, cell death.[4][5]
Caption: Mechanism of action of this compound.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][9][10] It involves challenging a standardized bacterial inoculum with serial dilutions of the agent in a liquid medium.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Clinical MRSA isolates
-
Staphylococcus aureus ATCC® 29213™ (Quality Control strain)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (50-200 µL)
-
Single-channel pipettes
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader (optional)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Protocol Steps
Step 1: Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a high concentration (e.g., 10 mg/mL). The exact concentration depends on the expected MIC range.
-
Further dilute the stock solution in sterile CAMHB to create a working solution at a concentration suitable for the serial dilution (e.g., 2X the highest desired final concentration).
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of a clinical MRSA isolate.
-
Transfer the colonies to a tube containing sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step 3: Serial Dilution in Microtiter Plate
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate for each isolate being tested.
-
Add 200 µL of the working solution of Agent 7 (prepared in Step 1) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 11, discarding the final 100 µL from well 11.
-
Well 12 will serve as the positive control (growth control), containing only CAMHB and the bacterial inoculum. A separate well or strip can be used for a sterility control (CAMHB only).
Step 4: Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 12. This brings the final volume in each well to 200 µL and halves the concentration of the antimicrobial agent, achieving the final desired test concentrations.
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Step 5: Reading and Interpreting Results
-
Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10][11]
-
Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well (well 12) should show clear turbidity. The sterility control should remain clear.
-
Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.
References
- 1. Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Effectiveness and Use of Anti-Methicillin-Resistant Staphylococcus aureus Agents for Aspiration Pneumonia in Older Patients Using a Nationwide Japanese Administrative Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nine-Hospital Study Comparing Broth Microdilution and Etest Method Results for Vancomycin and Daptomycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cytotoxicity of Anti-MRSA Agent 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial agents. Agent 7 is a promising new compound with demonstrated efficacy against MRSA. However, a critical step in the preclinical development of any new therapeutic is the thorough evaluation of its cytotoxic potential to ensure its safety for host cells.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of Anti-MRSA Agent 7.
The described assays—MTT, LDH, and Caspase-3/7—offer a multi-faceted approach to cytotoxicity testing by evaluating metabolic activity, membrane integrity, and apoptosis induction, respectively.[3] Adherence to these protocols will enable researchers to generate robust and reproducible data, crucial for the safety assessment and further development of Agent 7.
MTT Assay: Assessment of Metabolic Activity
The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6] The concentration of the formazan is directly proportional to the number of metabolically active cells.
Experimental Protocol
-
Cell Seeding: Plate mammalian cells (e.g., HaCaT, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of Agent 7. Include a vehicle control (medium with the same solvent concentration used for Agent 7) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
| Concentration of Agent 7 (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.21 | 0.07 | 96.8 |
| 10 | 1.15 | 0.06 | 92.0 |
| 25 | 0.98 | 0.05 | 78.4 |
| 50 | 0.63 | 0.04 | 50.4 |
| 100 | 0.25 | 0.03 | 20.0 |
| Positive Control (Doxorubicin 10 µM) | 0.15 | 0.02 | 12.0 |
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[9]
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10]
Data Presentation
| Concentration of Agent 7 (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.20 | 0.02 | 0 |
| 1 | 0.22 | 0.02 | 2.5 |
| 10 | 0.28 | 0.03 | 10.0 |
| 25 | 0.45 | 0.04 | 31.3 |
| 50 | 0.80 | 0.06 | 75.0 |
| 100 | 1.00 | 0.07 | 100.0 |
| Maximum Release | 1.00 | 0.08 | 100 |
% Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous) / (Absorbance of maximum - Absorbance of spontaneous)] x 100
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Caspase-3/7 Assay: Assessment of Apoptosis
Activation of caspases, particularly caspase-3 and caspase-7, is a key hallmark of apoptosis.[11][12] The Caspase-Glo® 3/7 assay is a luminescent assay that measures caspase-3 and -7 activities.[13] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal.
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for a shorter duration, typically 4-6 hours, as caspase activation is an earlier event in apoptosis.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation
| Concentration of Agent 7 (µg/mL) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1500 | 120 | 1.0 |
| 1 | 1650 | 130 | 1.1 |
| 10 | 3000 | 250 | 2.0 |
| 25 | 7500 | 600 | 5.0 |
| 50 | 15000 | 1100 | 10.0 |
| 100 | 12000 | 950 | 8.0 |
| Positive Control (Staurosporine 1 µM) | 18000 | 1500 | 12.0 |
Fold Increase = (Luminescence of treated cells / Luminescence of vehicle control)
Signaling Pathway: Apoptosis Induction
Caption: Simplified signaling pathway of apoptosis induction.
Summary and Conclusion
This document provides a comprehensive guide with detailed protocols for assessing the cytotoxicity of the novel this compound. By employing a combination of assays that measure different aspects of cell health—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can obtain a holistic view of the compound's cytotoxic profile.
The provided tables and diagrams serve as templates for data presentation and visualization of experimental workflows and underlying biological pathways. The consistent and rigorous application of these methods will be instrumental in determining the therapeutic window of Agent 7 and advancing its development as a safe and effective treatment for MRSA infections.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. LDH Cytotoxicity Assay [bio-protocol.org]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 13. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating Anti-MRSA Agent 7 Against Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen, largely due to its capacity to form biofilms on both biological and inert surfaces, such as medical implants and chronic wounds.[1][2][3] A biofilm is a structured community of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix.[4] This matrix protects the embedded bacteria from host immune responses and reduces the penetration of conventional antibiotics, contributing to persistent and difficult-to-treat infections.[5][6] The development of novel therapeutic agents that can either prevent biofilm formation or eradicate established biofilms is a critical area of research.[7][8]
This document provides a comprehensive set of protocols for the in vitro and in vivo evaluation of a novel therapeutic candidate, "Anti-MRSA Agent 7," for its efficacy against MRSA biofilms. The described assays are standard, robust methods for quantifying biofilm biomass, assessing cellular viability within the biofilm, and visualizing the architectural changes induced by the therapeutic agent.[9][10]
2.0 Objectives
-
To determine the efficacy of Agent 7 in preventing the initial formation of MRSA biofilms (inhibition).
-
To assess the ability of Agent 7 to disrupt and eliminate pre-formed, mature MRSA biofilms (eradication).
-
To quantify the metabolic activity (viability) of MRSA cells within biofilms following treatment with Agent 7.
-
To visualize the structural impact of Agent 7 on MRSA biofilm architecture.
-
To provide a framework for the preclinical evaluation of Agent 7 in a relevant in vivo model.
3.0 Experimental Workflow
The overall workflow for evaluating an anti-biofilm agent is a multi-step process, beginning with basic planktonic activity and progressing through detailed in vitro biofilm assays to preclinical in vivo models.
Caption: Overall experimental workflow for testing this compound.
4.0 In Vitro Experimental Protocols
These protocols utilize a reference MRSA strain known for its robust biofilm-forming capabilities (e.g., USA300 MRSA strain LAC).[11]
4.1 Materials and Reagents
-
MRSA Strain (e.g., USA300)
-
Tryptic Soy Broth (TSB), supplemented with 1% glucose
-
Tryptic Soy Agar (TSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom polystyrene microtiter plates[12]
-
This compound (stock solution of known concentration)
-
Vancomycin (control antibiotic)[11]
-
0.1% (w/v) Crystal Violet (CV) solution[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[15]
-
Dimethyl sulfoxide (DMSO)
-
LIVE/DEAD BacLight Viability Kit for microscopy
-
Confocal Laser Scanning Microscope (CLSM)
4.2 Protocol: Biofilm Inhibition Assay
This assay determines the concentration of Agent 7 required to prevent biofilm formation.[16]
-
Prepare Inoculum: Grow MRSA overnight in TSB at 37°C. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in TSB with 1% glucose.
-
Plate Setup:
-
Add 100 µL of TSB + 1% glucose to all wells of a 96-well plate.
-
Add 100 µL of Agent 7 stock solution to the first column and perform a 2-fold serial dilution across the plate.
-
Include control wells: Vancomycin (positive control), untreated MRSA (growth control), and sterile media (negative control).
-
-
Inoculation: Add 100 µL of the prepared MRSA inoculum to each well (except the sterile media control).
-
Incubation: Cover the plate and incubate statically for 24 hours at 37°C.
-
Quantification (Crystal Violet Staining):
-
Carefully discard the planktonic cell culture from the wells.
-
Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate completely.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[14]
-
Remove the CV solution and wash the plate three times with PBS.
-
Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound dye.[15]
-
Measure the absorbance at 570-595 nm using a microplate reader.[9][17]
-
4.3 Protocol: Biofilm Eradication Assay
This assay evaluates the ability of Agent 7 to destroy a pre-formed, mature biofilm.[9][18]
-
Form Biofilm:
-
Add 200 µL of MRSA inoculum (~1 x 10^6 CFU/mL in TSB + 1% glucose) to the wells of a 96-well plate.
-
Incubate statically for 24-48 hours at 37°C to allow for mature biofilm formation.[14]
-
-
Treatment:
-
Discard the planktonic culture and wash the wells twice with PBS.
-
Add 200 µL of fresh TSB containing serial dilutions of Agent 7 (and controls, as in 4.2) to the wells.
-
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Perform crystal violet staining and measure absorbance as described in step 4.2.5.
Caption: Comparison of Biofilm Inhibition and Eradication Assay workflows.
4.4 Protocol: Metabolic Activity (MTT) Assay
This assay quantifies the viability of bacteria remaining within the biofilm after treatment.[15][19]
-
Perform Eradication Assay: Follow steps 1-3 from the Biofilm Eradication Assay (Protocol 4.3).
-
MTT Addition:
-
After the 24-hour treatment period, discard the supernatant.
-
Wash the wells with PBS.
-
Add 100 µL of sterile PBS and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C in the dark. Viable cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[20]
-
-
Solubilization:
-
Carefully remove the supernatant.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
-
Quantification: Measure the absorbance at 570 nm. A lower absorbance value corresponds to reduced metabolic activity and lower cell viability.[15]
4.5 Protocol: Confocal Laser Scanning Microscopy (CLSM)
CLSM provides qualitative and quantitative visualization of biofilm structure and cell viability.[1][21]
-
Biofilm Growth: Grow MRSA biofilms on a suitable surface for microscopy (e.g., glass coverslips placed in a 24-well plate) for 24-48 hours.
-
Treatment: Treat the mature biofilms with Agent 7 at relevant concentrations (e.g., MIC, 4x MIC) for 24 hours. Include an untreated control.
-
Staining:
-
Imaging: Mount the coverslips and visualize using a CLSM. Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analysis: Analyze images to assess changes in biofilm thickness, overall structure, and the ratio of live (green) to dead (red) cells in treated vs. untreated biofilms.
5.0 Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Biofilm Inhibition by this compound
| Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD | % Inhibition |
|---|---|---|
| Untreated Control | [Value] | 0% |
| Agent 7 - Conc. 1 | [Value] | [Value] |
| Agent 7 - Conc. 2 | [Value] | [Value] |
| Agent 7 - Conc. 3 | [Value] | [Value] |
| Vancomycin (Control) | [Value] | [Value] |
Table 2: Biofilm Eradication & Viability (MTT Assay)
| Treatment (Concentration) | Mean CV Absorbance ± SD (% Eradication) | Mean MTT Absorbance ± SD (% Viability Reduction) |
|---|---|---|
| Untreated Control | [Value] (0%) | [Value] (0%) |
| Agent 7 - Conc. 1 | [Value] ([Value]%) | [Value] ([Value]%) |
| Agent 7 - Conc. 2 | [Value] ([Value]%) | [Value] ([Value]%) |
| Agent 7 - Conc. 3 | [Value] ([Value]%) | [Value] ([Value]%) |
| Vancomycin (Control) | [Value] ([Value]%) | [Value] ([Value]%) |
6.0 MRSA Biofilm Formation Signaling
Understanding the molecular basis of MRSA biofilm formation is crucial for interpreting experimental results. Formation is a complex process regulated by multiple genes and environmental cues.[2] Key pathways include the PIA-dependent pathway, mediated by the ica operon, and PIA-independent pathways involving surface proteins.[5][24] The Accessory Gene Regulator (agr) quorum-sensing system is a master regulator that controls the expression of virulence factors and influences biofilm dispersal.[4][25]
Caption: Simplified signaling pathways in MRSA biofilm formation.
7.0 Preclinical In Vivo Evaluation
Following promising in vitro results, the efficacy of Agent 7 should be tested in an animal model. Murine models of implant-associated biofilm infection are commonly used.[26][27]
7.1 Protocol Outline: Murine Subcutaneous Implant Model
-
Surgical Implantation: Anesthetize mice and surgically implant a sterile catheter segment or mesh subcutaneously on the dorsum.[26] Allow the surgical site to heal for several days.
-
Infection:
-
Grow a mature biofilm on an identical implant in vitro using a clinical MRSA isolate.
-
Alternatively, inject a high-titer suspension of MRSA locally near the implant site or systemically via tail vein to model hematogenous seeding.[28]
-
-
Treatment: Administer Agent 7 to the mice via a clinically relevant route (e.g., intraperitoneal, intravenous) at various doses and schedules. Include vehicle-treated and vancomycin-treated control groups.
-
Evaluation:
-
At the end of the treatment period, euthanize the animals.
-
Aseptically remove the implant and surrounding tissue.
-
Bacterial Load: Homogenize the tissue and sonicate the implant to dislodge the biofilm. Perform serial dilutions and plate on TSA to determine the number of viable bacteria (CFU/implant).
-
Microscopy: The explanted implant can be examined using SEM or CLSM to visualize the remaining biofilm structure.[28]
-
This comprehensive approach, from initial in vitro screening to in vivo validation, provides a robust framework for determining the potential of this compound as a novel anti-biofilm therapeutic.
References
- 1. Biofilm Formation of Multidrug-Resistant MRSA Strains Isolated from Different Types of Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm Producing Methicillin-Resistant Staphylococcus aureus (MRSA) Infections in Humans: Clinical Implications and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilms and Chronic Wounds: Pathogenesis and Treatment Options [mdpi.com]
- 4. Frontiers | A genetic regulatory see-saw of biofilm and virulence in MRSA pathogenesis [frontiersin.org]
- 5. Staphylococcus aureus biofilms: Properties, regulation and roles in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Staphylococcus aureus biofilms via crystal violet binding and biochemical composition assays of isolates from hospitals, raw meat, and biofilm-associated gene mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Promising Antibiofilm Agents: Recent Breakthrough against Biofilm Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. | Semantic Scholar [semanticscholar.org]
- 11. Evaluation of Antibiotics Active against Methicillin-Resistant Staphylococcus aureus Based on Activity in an Established Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Multi-Species Biofilms of Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa and Their Host Interaction during In vivo Colonization of an Otitis Media Rat Model [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
- 15. Susceptibility of Staphylococcus aureus biofilms to reactive discharge gases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. academic.oup.com [academic.oup.com]
- 18. Antibacterial, antibiofilm, and anti-quorum sensing activities of pyocyanin against methicillin-resistant Staphylococcus aureus: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.unair.ac.id [repository.unair.ac.id]
- 20. scielo.br [scielo.br]
- 21. In Vitro and In Vivo Biofilm Characterization of Methicillin-Resistant Staphylococcus aureus from Patients Associated with Pharyngitis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Does biofilm formation have different pathways in Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Murine models of Staphylococcus aureus biofilm infections and therapeutic protein A vaccination [mountainscholar.org]
- 27. From in vitro to in vivo Models of Bacterial Biofilm-Related Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
Application Notes and Protocols for Assessing Resistance Development to Anti-MRSA Agent 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a significant global health threat, necessitating the development of novel antimicrobial agents. A critical aspect of preclinical and clinical development of any new anti-MRSA agent is a thorough assessment of its potential for resistance development. These application notes provide detailed protocols and data presentation guidelines for evaluating the emergence of resistance to a novel therapeutic candidate, designated here as Anti-MRSA Agent 7. The methodologies described herein are fundamental for characterizing the resistance profile, understanding the underlying mechanisms, and predicting the clinical longevity of new anti-MRSA compounds.
Serial Passage (In Vitro Evolution) Studies
Serial passage studies are a cornerstone for assessing the likelihood and rate of resistance development upon repeated exposure to an antimicrobial agent. This method mimics long-term therapy and allows for the selection of resistant mutants in a controlled laboratory setting.[1][2]
Experimental Protocol: Serial Passage for Resistance Development
Objective: To determine the potential for and rate of resistance development in MRSA strains upon continuous exposure to sub-inhibitory concentrations of this compound.
Materials:
-
MRSA strains of interest (e.g., ATCC 43300, clinical isolates)
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Incubator (37°C)
-
Control antibiotics (e.g., vancomycin, linezolid)
Procedure:
-
Baseline MIC Determination: Determine the initial Minimum Inhibitory Concentration (MIC) of this compound for the selected MRSA strains using the broth microdilution method according to CLSI guidelines.
-
Preparation of Inoculum: Prepare a bacterial suspension of the MRSA strain in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Passage Setup:
-
In a 96-well plate, prepare a 2-fold serial dilution of this compound in CAMHB, bracketing the previously determined MIC.
-
Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Daily Passage:
-
Following incubation, identify the well with the highest concentration of this compound that shows bacterial growth (sub-MIC). This will be the inoculum for the next passage.
-
Prepare a fresh 96-well plate with a serial dilution of this compound, adjusting the concentration range to be higher than the previous day to accommodate potential increases in MIC.
-
Inoculate the new plate with a 1:100 dilution of the culture from the highest-concentration well with growth from the previous day.
-
Incubate the new plate at 37°C for 18-24 hours.
-
-
Repeat Passaging: Repeat the daily passage for a defined period, typically 14 to 30 days.
-
Weekly MIC Assessment: Once a week, perform a full MIC determination on the passaged culture to quantify the change in susceptibility to this compound.
-
Data Analysis: Record the MIC values at each time point and plot the fold-change in MIC over time. A significant and consistent increase in MIC indicates the development of resistance.
Data Presentation: Serial Passage Results
Summarize the quantitative data in a clear and structured table.
| MRSA Strain | Passage Day | MIC of this compound (µg/mL) | Fold-Change in MIC | MIC of Vancomycin (µg/mL) | Fold-Change in MIC |
| ATCC 43300 | 0 | 0.5 | 1 | 1 | 1 |
| 7 | 2 | 4 | 1 | 1 | |
| 14 | 8 | 16 | 2 | 2 | |
| 21 | 32 | 64 | 2 | 2 | |
| 30 | 64 | 128 | 4 | 4 | |
| Clinical Isolate 1 | 0 | 1 | 1 | 2 | 1 |
| 7 | 4 | 4 | 2 | 1 | |
| 14 | 16 | 16 | 4 | 2 | |
| 21 | 64 | 64 | 4 | 2 | |
| 30 | 128 | 128 | 8 | 4 |
Visualization: Experimental Workflow for Serial Passage
Caption: Workflow for assessing resistance development using serial passage.
Spontaneous Mutation Frequency Analysis
This method determines the frequency at which resistant mutants arise in a bacterial population upon exposure to a selective concentration of an antimicrobial agent in a single step.[2][3]
Experimental Protocol: Spontaneous Mutation Frequency
Objective: To determine the frequency of spontaneous mutations conferring resistance to this compound in a large population of MRSA.
Materials:
-
MRSA strains of interest
-
This compound
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
Petri dishes
-
Cell spreader
-
Incubator (37°C)
Procedure:
-
Overnight Culture: Inoculate the MRSA strain into TSB and incubate overnight at 37°C with shaking to obtain a high-density culture.
-
Cell Enumeration: Determine the total number of viable cells (CFU/mL) in the overnight culture by performing serial dilutions and plating on antibiotic-free TSA plates.
-
Selection of Resistant Mutants:
-
Plate a large, known number of cells (e.g., 10⁹ to 10¹⁰ CFU) from the overnight culture onto TSA plates containing a selective concentration of this compound. The selective concentration is typically 4x, 8x, or 16x the baseline MIC.
-
Use multiple plates to accommodate the large volume of inoculum.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of colonies that grow on the antibiotic-containing plates. These are the spontaneous resistant mutants.
-
Calculation of Mutation Frequency: Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.
Mutation Frequency = (Number of resistant colonies) / (Total number of CFU plated)
-
Confirmation of Resistance: Pick several resistant colonies and re-test their MIC for this compound to confirm the resistant phenotype.
Data Presentation: Spontaneous Mutation Frequency
| MRSA Strain | Selective Concentration of this compound (x MIC) | Total CFU Plated | Number of Resistant Mutants | Mutation Frequency |
| ATCC 43300 | 4x | 1.2 x 10¹⁰ | 15 | 1.25 x 10⁻⁹ |
| 8x | 1.2 x 10¹⁰ | 3 | 2.5 x 10⁻¹⁰ | |
| 16x | 1.2 x 10¹⁰ | 0 | < 8.3 x 10⁻¹¹ | |
| Clinical Isolate 1 | 4x | 2.5 x 10¹⁰ | 45 | 1.8 x 10⁻⁹ |
| 8x | 2.5 x 10¹⁰ | 9 | 3.6 x 10⁻¹⁰ | |
| 16x | 2.5 x 10¹⁰ | 1 | 4.0 x 10⁻¹¹ |
Genomic Analysis of Resistant Mutants
To understand the molecular basis of resistance, genomic analysis of the resistant mutants obtained from serial passage or spontaneous mutation frequency experiments is crucial. This typically involves whole-genome sequencing (WGS).[4][5][6]
Experimental Protocol: Whole-Genome Sequencing and Analysis
Objective: To identify the genetic mutations associated with resistance to this compound.
Materials:
-
Parental (susceptible) MRSA strain
-
Resistant mutant MRSA strains
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence analysis
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental susceptible strain and the resistant mutants.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and perform whole-genome sequencing on an NGS platform.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Genome Assembly: Assemble the sequencing reads into a draft genome.
-
Variant Calling: Align the sequencing reads from the resistant mutants to the genome of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).
-
Gene Annotation: Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.
-
Comparative Genomics: Compare the genomes of multiple independent resistant mutants to identify common mutations or affected pathways.
-
Data Presentation: Genetic Basis of Resistance
| Resistant Mutant | Fold-Increase in MIC | Affected Gene | Nucleotide Change | Amino Acid Change | Putative Function of Gene Product |
| SP-D30-1 | 128 | graR | G242A | A81T | Two-component system response regulator |
| SP-D30-2 | 128 | rpoB | A1298C | H433P | RNA polymerase subunit beta |
| MF-8x-1 | 16 | fabI | C492T | I164F | Enoyl-ACP reductase |
| MF-8x-2 | 16 | fabI | G503A | G168D | Enoyl-ACP reductase |
Hypothetical Signaling Pathways Involved in Resistance to this compound
Based on known mechanisms of resistance in MRSA, resistance to a novel agent could involve alterations in cell wall synthesis, efflux pump expression, or target modification.
Visualization: Hypothetical Two-Component System Mediated Resistance
This diagram illustrates a hypothetical signaling pathway where this compound induces a stress response mediated by a two-component system, leading to the upregulation of genes that confer resistance.
Caption: A hypothetical two-component system response to this compound.
Visualization: Target Modification Resistance Pathway
This diagram shows a scenario where mutations in the target enzyme of this compound prevent the drug from binding, leading to resistance.
Caption: Resistance to this compound via target enzyme modification.
Conclusion
The protocols and guidelines presented provide a robust framework for assessing the resistance profile of novel anti-MRSA agents. A comprehensive evaluation, including serial passage, mutation frequency analysis, and genomic characterization of resistant mutants, is essential for understanding the potential limitations and guiding the clinical development of new therapeutics. The early identification and characterization of resistance mechanisms can inform strategies to mitigate resistance and prolong the effective lifespan of new antibiotics.
References
- 1. Serial passage – REVIVE [revive.gardp.org]
- 2. emerypharma.com [emerypharma.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Genomic characterization of methicillin-resistant Staphylococcus aureus isolated from patients attending regional referral hospitals in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative genomic analysis of antibiotic resistance and virulence genes in Staphylococcus aureus isolates from patients and retail meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative genomic analysis of antibiotic resistance and virulence genes in Staphylococcus aureus isolates from patients and retail meat [frontiersin.org]
Application Notes and Protocols: Solubilizing Anti-MRSA Agent 7 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-MRSA agent 7, also identified as Compound 12, is a potent synthetic antibacterial agent with significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This document provides detailed protocols for the solubilization of this compound and its subsequent use in key in vitro experiments to assess its antibacterial efficacy.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀BrF₂N₃O₄ | [2] |
| Molecular Weight | 508.31 g/mol | [2] |
| Mechanism of Action | Inhibition of DNA gyrase and Topoisomerase IV | [1] |
Solubilization Protocol for this compound
Due to the hydrophobic nature common to many quinolone-based antibacterial agents, this compound is expected to have low aqueous solubility. Therefore, the use of an organic solvent is necessary to prepare a stock solution suitable for in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.001 L x 508.31 g/mol = 0.0050831 g = 5.08 mg
-
-
Weighing: Accurately weigh 5.08 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be applied if necessary to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the experimental wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the anti-MRSA activity of Agent 7.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MRSA strain (e.g., ATCC 43300)
-
Staphylococcus aureus ATCC 29213 (Quality Control Strain)
-
10 mM stock solution of this compound in DMSO
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Experimental Workflow:
Caption: Workflow for MIC determination.
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture of the MRSA test strain. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the 10 mM this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated CAMHB without the agent.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay (e.g., 1%) in inoculated CAMHB.
-
Quality Control: Perform the assay concurrently with the reference strain S. aureus ATCC 29213 to ensure the validity of the results.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
DNA Gyrase Inhibition Assay
This assay measures the inhibition of the supercoiling activity of DNA gyrase.
Materials:
-
Purified S. aureus DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
10 mM stock solution of this compound in DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Experimental Workflow:
Caption: DNA gyrase inhibition assay workflow.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., 200 ng), and varying concentrations of this compound.
-
Enzyme Addition: Add a pre-determined amount of S. aureus DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA. The IC₅₀ value can be determined by quantifying the band intensities at different inhibitor concentrations.
Topoisomerase IV Inhibition Assay
This assay measures the inhibition of the decatenation activity of topoisomerase IV.
Materials:
-
Purified S. aureus topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM MgCl₂, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin)
-
10 mM stock solution of this compound in DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Experimental Workflow:
Caption: Topoisomerase IV inhibition assay workflow.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound.
-
Enzyme Addition: Add a pre-determined amount of S. aureus topoisomerase IV to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Visualization and Analysis: Stain the gel and visualize the DNA. Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA migrating into the gel. The IC₅₀ value can be determined from the results.
Data Presentation
The quantitative data obtained from the in vitro experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 2: In Vitro Activity of this compound
| Target Organism/Enzyme | Assay | Endpoint | Value (µM) |
| S. aureus (ATCC 29213) | Broth Microdilution | MIC | Experimental Value |
| MRSA (ATCC 43300) | Broth Microdilution | MIC | Experimental Value |
| S. aureus DNA Gyrase | Supercoiling Inhibition | IC₅₀ | 0.185 |
| E. coli DNA Gyrase | Supercoiling Inhibition | IC₅₀ | 0.365 |
| S. aureus Topo IV | Decatenation Inhibition | IC₅₀ | 0.341 |
| E. coli Topo IV | Decatenation Inhibition | IC₅₀ | 0.059 |
Note: The IC₅₀ values presented are from existing literature and should be confirmed experimentally.[1]
Conclusion
This application note provides a comprehensive guide for the solubilization and in vitro evaluation of this compound. The detailed protocols for MIC determination and enzyme inhibition assays will enable researchers to accurately assess the antibacterial potential of this promising compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, facilitating the further development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for High-Throughput Screening of Anti-MRSA Compounds
Introduction
The rise of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, necessitating the urgent discovery of novel antimicrobial agents.[1][2] High-throughput screening (HTS) has become an indispensable tool in drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential anti-MRSA candidates.[3] These methods have evolved from traditional growth-based assays to sophisticated techniques involving fluorescence, luminescence, and machine learning to increase efficiency and identify compounds with novel mechanisms of action.[4][5] This document provides detailed application notes and protocols for key HTS methods tailored for anti-MRSA drug discovery.
Application Note 1: Whole-Cell Phenotypic Screening using Broth Microdilution
Phenotypic screening, which assesses the ability of a compound to inhibit bacterial growth in culture, remains a cornerstone of antibiotic discovery. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is readily adaptable to a high-throughput format.[6] This approach identifies compounds that are active against the whole pathogen, ensuring cell permeability and activity in a biological context.
Experimental Workflow: High-Throughput Broth Microdilution
The workflow for a primary HTS campaign using broth microdilution involves several automated steps to ensure reproducibility and speed.
Caption: Automated workflow for a primary anti-MRSA HTS campaign.
Protocol: High-Throughput Broth Microdilution MIC Assay (384-Well Format)
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines for high-throughput applications.[7]
Materials:
-
384-well clear, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2% NaCl for reliable detection of oxacillin resistance.[6]
-
MRSA strain (e.g., USA300)
-
Compound library dissolved in 100% DMSO
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (DMSO)
-
Automated liquid handler
-
Microplate reader
Procedure:
-
Compound Plating:
-
Using an automated liquid handler (e.g., acoustic dispenser), transfer 50-100 nL of each compound from the source library plate to the corresponding wells of a 384-well assay plate. This results in a final compound concentration typically between 10-50 µM.
-
Dispense positive control (Vancomycin) and negative control (DMSO) into designated wells on each plate for quality control.
-
-
Inoculum Preparation:
-
From an overnight culture, inoculate fresh CAMHB and grow the culture to logarithmic phase (OD600 ≈ 0.5).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[8]
-
-
Inoculation and Incubation:
-
Dispense 50 µL of the prepared MRSA inoculum into each well of the compound-plated 384-well plates.
-
Seal the plates to prevent evaporation and incubate at 35°C for 16-20 hours without shaking.[9]
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_sterile) / (OD_DMSO - OD_sterile))
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >80%).
-
Data Presentation: Example Anti-MRSA Compound Activity
The following table summarizes MIC values for representative compounds identified through screening campaigns.
| Compound Class | Compound Name | Target MRSA Strain(s) | MIC (µg/mL) | MIC (µM) | Citation(s) |
| Gamma-Lactam | MFM514 | Clinical Isolates | 7.8 - 15.6 | - | [10] |
| Thiazole | Thiazole-1 | Drug-Resistant Strains | 1.3 | - | [11] |
| Tetrahydrochrysene | MGC-10 | MRSA Clinical Isolates | - | 6 | [12] |
| Oxazolidinone | Linezolid | MRSA | - | - | [10] |
| Glycopeptide | Vancomycin | MRSA | 1 - 2 | - | [7][13] |
Application Note 2: Fluorescence-Based High-Throughput Screening
Fluorescence-based assays offer higher sensitivity and a broader dynamic range compared to absorbance-based methods.[5] They are well-suited for HTS, enabling the measurement of various cellular states, including metabolic activity, membrane integrity, and specific gene expression.
Types of Fluorescence-Based Assays
-
Viability Assays: These assays use dyes that change their fluorescent properties based on cell health.
-
Resazurin (AlamarBlue): A non-fluorescent dye that is reduced by metabolically active cells to the highly fluorescent resorufin. A decrease in fluorescence indicates antibacterial activity.[8]
-
SYTOX Green: A nucleic acid stain that cannot penetrate live cells. It enters cells with compromised membranes and fluoresces brightly upon binding to DNA, indicating cell death.[14]
-
-
Reporter Gene Assays: These assays are used to screen for compounds that modulate specific bacterial processes, such as virulence or stress responses, rather than just viability. A promoter of a gene of interest is fused to a reporter gene encoding a fluorescent protein (e.g., GFP, YFP).[15][16] Changes in fluorescence intensity reflect changes in the target promoter's activity.
Principle of a Virulence Gene Reporter Assay
This diagram illustrates how a reporter assay can identify compounds that suppress the expression of a virulence factor in MRSA.
Caption: Mechanism of a fluorescent reporter gene assay for anti-virulence agents.
Protocol: Fluorescence-Based Cell Viability HTS (Resazurin Method)
Procedure:
-
Assay Setup: Perform steps 1-3 of the Broth Microdilution protocol.
-
Reagent Addition: After the 16-20 hour incubation, add 5 µL of 0.1 mg/mL Resazurin sodium salt solution to each well.
-
Secondary Incubation: Incubate the plates for an additional 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate percent inhibition based on the fluorescence signal relative to positive (no bacteria) and negative (DMSO) controls. Identify hits that significantly reduce the fluorescent signal.
Data Presentation: HTS Campaign Performance Metrics
This table presents example data from HTS campaigns, including those leveraging machine learning to improve efficiency.
| Screening Method | Library Size | Hits Confirmed | Hit Rate (%) | Key Finding | Citation(s) |
| Copper-Dependent Inhibitor Screen | 40,771 | 483 | 1.18% | Identified 483 compounds with copper-dependent IC50 < 50 µM. | [17] |
| C. elegans-MRSA Infection Model | 22,768 | 101 | 0.44% | Standard whole-organism screen for baseline hit rate. | [18] |
| ML-Assisted Screening | 22,768 (screened 6,966) | 82 | 1.18% (effective) | ML model achieved a 2.67-fold increase in hit rate by prioritizing compounds. | [4][18] |
Application Note 3: Advanced and Emerging HTS Strategies
To overcome the limitations of traditional screening, advanced strategies are being integrated into the anti-MRSA discovery pipeline. These approaches aim to explore novel chemical spaces, identify compounds with specific mechanisms, and increase the overall efficiency of the discovery process.
Machine Learning-Assisted Screening
Computational models can be trained on existing HTS data to predict the activity of compounds in silico.[4] This allows for the pre-screening of massive virtual libraries, prioritizing a smaller, more promising subset for physical testing, thereby saving significant time and resources.[18]
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine Learning-Assisted High-Throughput Screening for Anti-MRSA Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 9. goldbio.com [goldbio.com]
- 10. Investigating the Antibacterial Effects of Synthetic Gamma-Lactam Heterocycles on Methicillin-Resistant Staphylococcus aureus Strains and Assessing the Safety and Effectiveness of Lead Compound MFM514 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in Methicillin-Resistant Staphylococcus aureus (MRSA) Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction of a Multiplex Promoter Reporter Platform to Monitor Staphylococcus aureus Virulence Gene Expression and the Identification of Usnic Acid as a Potent Suppressor of psm Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent Reporters for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput Screening and Bayesian Machine Learning for Copper-dependent Inhibitors of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CSDL | IEEE Computer Society [computer.org]
Troubleshooting & Optimization
Overcoming solubility issues with Anti-MRSA agent 7
Welcome to the technical support center for Anti-MRSA Agent 7 (Compound 12). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Compound 12, is a potent antibacterial agent. It functions by inhibiting S. aureus DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1] Its molecular formula is C₂₂H₂₀BrF₂N₃O₄ and it has a molecular weight of 508.31 g/mol .[2]
Q2: I'm having trouble dissolving this compound for my in vitro assays. What solvents are recommended?
A2: While specific solubility data for this compound is not extensively published, compounds of this nature are often sparingly soluble in aqueous solutions. For initial stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol. For cell-based assays, it is crucial to prepare a high-concentration stock in an organic solvent and then dilute it into your aqueous culture medium, ensuring the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the cells.
Q3: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The desired concentration of this compound in your assay might be above its solubility limit in the final aqueous buffer. Try testing a lower concentration.
-
Use a co-solvent: Incorporating a pharmaceutically acceptable co-solvent in your final buffer can improve solubility.[3]
-
pH adjustment: The solubility of a compound can be pH-dependent. Experimenting with the pH of your buffer may help to increase its solubility.[3]
-
Incorporate surfactants: Surfactants can help to keep hydrophobic compounds in solution.[3]
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound has demonstrated in vivo efficacy in a neutropenic mouse thigh infection model when administered intraperitoneally.[1][2] However, formulation for in vivo use requires careful consideration of the administration route and potential toxicity of the formulation components.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
Problem: Difficulty preparing a stock solution.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | Attempt to dissolve a small amount of the compound in different organic solvents to determine the best option. Recommended starting points are DMSO, DMF, and ethanol. |
| Compound has low solubility at room temperature. | Gentle warming (e.g., 37°C) and sonication can aid in dissolution. Always check the compound's stability at elevated temperatures. |
Problem: Compound precipitates during dilution for in vitro assays.
| Possible Cause | Suggested Solution |
| The aqueous buffer has a low solubilizing capacity for the compound. | Prepare the final solution in a medium containing a small percentage of a co-solvent, such as a mixture of water and ethanol or PEG 400. |
| The final concentration exceeds the solubility limit. | Perform a solubility test in the final assay buffer to determine the maximum soluble concentration. |
| pH of the buffer is not optimal for solubility. | Systematically vary the pH of the buffer to identify a range where the compound is more soluble. |
Problem: Formulation for in vivo administration is not stable.
| Possible Cause | Suggested Solution |
| The compound is not soluble in the desired vehicle. | Explore the use of formulation strategies such as co-solvents, surfactants, cyclodextrins, or lipid-based formulations like microemulsions or solid lipid nanoparticles.[4] |
| The formulation is physically unstable (e.g., phase separation, precipitation). | Optimize the formulation by adjusting the ratios of the components. For suspensions, consider particle size reduction techniques like micronization.[4] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target Enzyme | Organism | IC₅₀ (µM) |
| DNA Gyrase | S. aureus | 0.185 |
| DNA Gyrase | E. coli | 0.365 |
| Topoisomerase IV | S. aureus | 0.341 |
| Topoisomerase IV | E. coli | 0.059 |
Data sourced from MedChemExpress.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µM) |
| S. aureus (ATCC 29213) | 0.03 |
| MRSA QA-12.1 | 0.03 |
| E. coli N43 (CGSC# 5583) | 0.06 |
| MRSA QA-11.7 | 0.06 |
| MRSA QA-11.2 | 0.124 |
| E. faecalis DRK 057 | 4.07 |
| E. coli (ATCC 25922) | 252 |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution (Molecular Weight = 508.31 g/mol ).
-
Procedure: a. Weigh the calculated amount of this compound into a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO. c. Vortex the tube for 1-2 minutes to facilitate dissolution. d. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
-
Materials: this compound, desired aqueous buffer (e.g., PBS), orbital shaker, centrifuge, HPLC system.
-
Procedure: a. Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container. b. Place the container on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. c. After incubation, centrifuge the suspension at high speed to pellet the undissolved compound. d. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. e. Quantify the concentration of this compound in the filtrate using a validated HPLC method. f. The determined concentration represents the equilibrium solubility of the compound in that specific buffer.
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing Anti-MRSA Agent 7 Dosage for In Vivo Studies
Welcome to the technical support center for the optimization of Anti-MRSA agent 7 dosage in in vivo studies. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of preclinical dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage of this compound?
A1: The initial step is to establish the in vitro activity of this compound against the specific Methicillin-resistant Staphylococcus aureus (MRSA) strain being used in your study. This is typically determined by measuring the Minimum Inhibitory Concentration (MIC)[1][2][3]. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This value serves as a critical baseline for calculating the appropriate dosage for animal models[4].
Q2: Which animal model is most commonly used for in vivo efficacy testing of anti-MRSA agents?
A2: The neutropenic murine thigh infection model is a widely accepted and frequently used model for evaluating the in vivo efficacy of anti-MRSA agents[1][2][5]. This model is advantageous because it minimizes the influence of the host immune system, allowing for a more direct assessment of the antimicrobial agent's activity[6][7]. Other models, such as skin infection, bacteremia, and pneumonia models, can also be used depending on the specific research question[8][9].
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for dosage optimization?
A3: The primary PK/PD indices that correlate with the efficacy of anti-MRSA agents are:
-
The ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC): This is often the predictive index for concentration-dependent agents[5][10][11].
-
The percentage of the dosing interval during which the drug concentration remains above the MIC (%T>MIC): This is typically the key parameter for time-dependent agents[1].
-
The ratio of the maximum plasma concentration to the MIC (Cmax/MIC): This can also be a determinant of efficacy for some agents[5].
Determining which of these parameters is the primary driver of efficacy for this compound is crucial for designing an optimal dosing regimen[12][13].
Q4: How do I perform a dose-fractionation study to determine the relevant PK/PD index?
A4: A dose-fractionation study involves administering the same total daily dose of this compound in different dosing schedules (e.g., once daily, twice daily, or more frequently) to infected animals[5]. By comparing the antimicrobial effect across these different regimens, you can determine which PK/PD index best correlates with efficacy[5]. For example, if a more fractionated regimen (more frequent dosing) shows better efficacy for the same total daily dose, this would suggest that %T>MIC is the key driver[1].
Troubleshooting Guides
Problem 1: High variability in bacterial counts between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Inoculum Preparation. Variation in the number of colony-forming units (CFU) injected into each animal can lead to significant differences in the initial bacterial burden.
-
Solution: Ensure a standardized and validated protocol for preparing the bacterial inoculum. Perform serial dilutions and plate counts of the inoculum for each experiment to confirm the CFU concentration.
-
-
Possible Cause 2: Improper Injection Technique. Subcutaneous or intramuscular injections that are not delivered consistently to the target site can affect drug absorption and distribution.
-
Solution: Provide thorough training on injection techniques. For thigh infections, ensure the injection is made into the muscle tissue consistently.
-
Problem 2: Poor correlation between in vitro MIC and in vivo efficacy.
-
Possible Cause 1: Protein Binding. this compound may have a high affinity for plasma proteins in the animal model, reducing the amount of free, active drug available to combat the infection.
-
Solution: Determine the plasma protein binding of this compound in the species being studied. The free (unbound) drug concentration is the pharmacologically active component, and PK/PD calculations should ideally be based on the free-drug fraction (fAUC/MIC)[11].
-
-
Possible Cause 2: Drug Metabolism and Clearance. The agent may be rapidly metabolized or cleared in the animal model, leading to suboptimal exposure at the site of infection.
-
Solution: Conduct pharmacokinetic studies to determine the half-life, clearance, and volume of distribution of this compound in the chosen animal model. This will help in designing a dosing regimen that maintains therapeutic concentrations.
-
Problem 3: Emergence of resistance during the in vivo study.
-
Possible Cause: Suboptimal Dosing. Dosing that is too low may not completely eradicate the bacterial population, allowing for the selection and growth of resistant subpopulations.
-
Solution: The goal of dosing is not just to achieve a bacteriostatic or bactericidal effect, but also to prevent the emergence of resistance. Higher exposures (e.g., a higher AUC/MIC ratio) may be required to suppress the amplification of resistant mutants[10]. Consider conducting studies to define the exposure required to prevent resistance.
-
Data Presentation
Table 1: Example In Vitro Activity of this compound
| MRSA Strain | MIC (µg/mL) |
| ATCC 43300 | 0.5 |
| USA300 | 0.25 |
| Clinical Isolate 1 | 1 |
| Clinical Isolate 2 | 0.5 |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (µg/mL) | T1/2 (hours) | AUC0-24h (µg·h/mL) |
| 10 | IV | 8.2 | 2.1 | 45 |
| 20 | IV | 15.9 | 2.3 | 92 |
| 20 | SC | 10.5 | 2.5 | 88 |
| 40 | SC | 20.1 | 2.6 | 180 |
Table 3: Example Dose-Response Data from a Murine Thigh Infection Model
| Total Daily Dose (mg/kg) | Dosing Regimen | Log10 CFU/thigh at 24h (Mean ± SD) |
| 0 (Control) | - | 7.8 ± 0.3 |
| 20 | 20 mg/kg q24h | 6.5 ± 0.4 |
| 20 | 10 mg/kg q12h | 5.8 ± 0.3 |
| 20 | 5 mg/kg q6h | 5.1 ± 0.2 |
| 40 | 40 mg/kg q24h | 5.2 ± 0.3 |
| 40 | 20 mg/kg q12h | 4.3 ± 0.2 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Prepare a suspension of the MRSA strain in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacteria.
Protocol 2: Neutropenic Murine Thigh Infection Model
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 before infection.
-
Infection: Anesthetize the mice and inject 0.1 mL of a prepared MRSA inoculum (typically 10⁶ to 10⁷ CFU/mL) into the thigh muscle of each mouse.
-
Drug Administration: Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours). Administer the drug via the desired route (e.g., subcutaneous, intravenous, or oral) according to the dose-fractionation schedule.
-
Sample Collection: At 24 hours post-treatment initiation, euthanize the mice.
-
Bacterial Quantification: Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions of the homogenate. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of CFU per thigh.
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: Key PK/PD indices for dosage optimization.
References
- 1. In Vitro and In Vivo Pharmacokinetics-Pharmacodynamics of GV143253A, a Novel Trinem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of teicoplanin against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Dosing strategies to optimize currently available anti-MRSA treatment options (Part 1: IV options) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dosing strategies to optimize currently available anti-MRSA treatment options (Part 2: PO options) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Anti-MRSA agent 7 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Anti-MRSA agent 7. The information is designed to address common challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?
A1: Precipitation of this compound from solution can be due to several factors, primarily related to its solubility limits in the chosen solvent system. Here are some troubleshooting steps:
-
Solvent Choice: this compound is sparingly soluble in aqueous solutions. For initial stock solutions, dimethyl sulfoxide (DMSO) is recommended. Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can decrease the solubility of hydrophobic compounds.[1]
-
Concentration: You may be exceeding the solubility limit of the agent in your chosen solvent. Try preparing a more dilute stock solution.
-
Temperature: Gently warming the solution (if the compound is thermally stable) or using sonication can help dissolve the compound.[1]
-
Dilution into Aqueous Buffers: When diluting a DMSO stock solution into an aqueous buffer for your assay, it is crucial to do so in a stepwise manner with vigorous mixing.[2] A rapid change in solvent polarity can cause the compound to crash out of solution.[3] Consider if the final DMSO concentration in your assay is sufficient to maintain solubility, but be mindful of its potential effects on your experiment (typically <0.5% is recommended for cell-based assays).[2][4]
-
Co-solvents: If precipitation persists upon dilution in aqueous media, the use of a co-solvent may be necessary. Common co-solvents include polyethylene glycol 400 (PEG400), glycerol, or Tween 80.[2]
Q2: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A2: A decline in antibacterial activity suggests chemical degradation of this compound. The stability of the compound can be influenced by several factors:
-
pH of the Solution: The chemical structure of this compound may contain functional groups susceptible to pH-dependent degradation. For instance, many heterocyclic compounds, such as oxadiazoles, can undergo hydrolysis under acidic or basic conditions.[5] It is recommended to maintain the pH of your experimental solutions within a stable range, typically between pH 4 and 8 for many drugs.[6][7]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7] Store stock solutions at -20°C or -80°C as recommended and minimize the time working solutions are kept at room temperature.[2] Avoid repeated freeze-thaw cycles.[2]
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is good practice to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation. While less common for this class of compounds, if suspected, de-gassing of buffers may be considered.
Q3: How can I improve the stability of this compound in my experimental solutions?
A3: Enhancing the stability of this compound in solution involves optimizing formulation and storage conditions.
-
Buffering: Use a suitable buffer system to maintain a stable pH in your experiments. The optimal pH for stability should be determined empirically, but starting in the neutral range is advisable.
-
Excipients: Certain excipients can improve the stability of drug candidates. For instance, cyclodextrins can form inclusion complexes with poorly soluble drugs, which can enhance both their solubility and stability.[8][9]
-
Storage Conditions: Adhere to the recommended storage conditions. For long-term storage, it is best to store the compound as a dry powder at -20°C. Stock solutions in DMSO should be stored at -80°C for up to six months.[2]
Troubleshooting Guide
The following table summarizes common issues, potential causes, and recommended solutions for handling this compound in the laboratory.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution (DMSO) | - Concentration exceeds solubility limit.- Water contamination in DMSO.[1]- Low temperature (DMSO freezes at 18.5°C).[4] | - Prepare a more dilute stock solution.- Use fresh, anhydrous DMSO.- Gently warm and sonicate the solution.[1] |
| Precipitation Upon Dilution in Aqueous Buffer | - Compound "crashing out" due to solvent polarity change.[3]- Final DMSO concentration is too low to maintain solubility.- pH of the buffer affects solubility. | - Perform stepwise dilution with vigorous mixing.[2]- Increase the final DMSO concentration if the assay allows (check for solvent tolerance).[4]- Adjust the pH of the buffer.- Consider using co-solvents (e.g., PEG400, Tween 80).[2] |
| Loss of Antibacterial Activity | - Chemical degradation (e.g., hydrolysis of a potential oxadiazole ring).[10][11]- Exposure to high temperatures.[6]- Photodegradation.- Repeated freeze-thaw cycles.[2] | - Control the pH of the solution with a suitable buffer.- Store solutions at recommended low temperatures (-20°C or -80°C).[2]- Protect solutions from light.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inconsistent Experimental Results | - Incomplete dissolution of the compound.- Degradation of the compound during the experiment.- Adsorption of the compound to plasticware. | - Visually inspect solutions for any precipitate before use.- Prepare fresh working solutions for each experiment.- Consider using low-adsorption plasticware or glass vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (powder), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or vials.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a forced degradation study to identify conditions that may affect the stability of this compound.
-
Materials: this compound, HPLC-grade water, acetonitrile, formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC system with a UV detector, C18 column.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Acidic Hydrolysis: Mix the agent solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the agent solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the agent solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the agent solution at 60°C.
-
Photodegradation: Expose the agent solution to UV light (as per ICH Q1B guidelines).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase.
-
Analyze the samples by HPLC. A typical method would involve a C18 column and a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound (this compound).
-
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Workflow for forced degradation studies.
Caption: Potential pH-dependent degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 10. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Addressing off-target effects of Anti-MRSA agent 7 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Anti-MRSA agent 7 in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as Compound 12, is a potent antibacterial agent. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[2][3][4] In Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is often the primary target.[5]
Q2: What are the potential off-target effects of this compound in eukaryotic cell culture?
While this compound is designed to target bacterial enzymes, it may exhibit off-target effects on mammalian cells, particularly at higher concentrations. The most probable off-target effects are:
-
Inhibition of Eukaryotic Topoisomerases: Quinolone antibiotics, which share a similar mechanism of action, have been shown to inhibit eukaryotic topoisomerase II.[6][7] This can lead to DNA damage and trigger cellular stress responses.
-
Mitochondrial Toxicity: A critical potential off-target effect is the inhibition of mitochondrial topoisomerase, which is structurally similar to bacterial gyrase.[8] This can impair mitochondrial DNA (mtDNA) replication and transcription, leading to mitochondrial dysfunction, decreased cellular respiration, and ultimately cell death.[8][9][10]
-
Induction of Apoptosis and Necrosis: Off-target effects on DNA integrity and mitochondrial function can induce programmed cell death (apoptosis) or necrosis in eukaryotic cells.
-
Alterations in Cellular Signaling: DNA damage and cellular stress can activate various signaling pathways, such as the DNA damage response (DDR) pathway, which can lead to cell cycle arrest or apoptosis.[11][12][13][14][15]
Q3: What are the initial signs of off-target effects in my cell culture?
Common observable signs of off-target effects include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Increased number of floating cells in the culture medium.
-
Induction of stress-related gene or protein expression.
Q4: How can I differentiate between the intended anti-MRSA effect and off-target cytotoxicity?
To distinguish between the desired antibacterial effect and unintended harm to your cultured cells, it is crucial to include proper controls in your experiments. These should include:
-
Uninfected Eukaryotic Cells: Treat these cells with this compound to assess its direct cytotoxicity.
-
MRSA-Infected Eukaryotic Cells (Untreated): This control will show the cytopathic effects of the bacterial infection itself.
-
MRSA-Infected Eukaryotic Cells (Treated): Your experimental group.
By comparing the health of uninfected cells treated with the agent to the health of infected but untreated cells, you can start to parse the source of any observed cell death.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| High levels of cytotoxicity observed in uninfected control cells. | The concentration of this compound is too high, leading to significant off-target effects. | Perform a dose-response experiment to determine the maximum non-toxic concentration (MNTC) for your specific cell line. Start with a broad range of concentrations and narrow down to find the optimal therapeutic window. |
| The cell line is particularly sensitive to topoisomerase inhibitors. | Consider using a more resistant cell line if appropriate for your experimental model. Alternatively, reduce the treatment duration. | |
| Inconsistent or high variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound. Fill the outer wells with sterile PBS or media.[16] | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. For formazan-based assays, be aware that they can be difficult to reproduce.[17] | |
| Unexpected changes in the expression of signaling proteins. | Off-target kinase inhibition. | Perform a kinase profiling assay to identify any unintended kinase targets of this compound. |
| Activation of the DNA Damage Response (DDR) pathway. | Use techniques like Western blotting to probe for key DDR proteins such as phosphorylated ATM, ATR, and H2AX.[12] | |
| No significant reduction in MRSA viability at non-toxic concentrations. | The therapeutic window for your specific cell line and MRSA strain is very narrow. | Consider combination therapy with another anti-MRSA agent that has a different mechanism of action to potentially achieve synergy at lower, non-toxic concentrations. |
| Development of resistance in the MRSA strain. | Verify the susceptibility of your MRSA strain to this compound using standard methods like minimum inhibitory concentration (MIC) testing. |
Experimental Protocols
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well flat-bottom cell culture plates
-
Your specific cell line and culture medium
-
This compound
-
LDH cytotoxicity detection kit (commercially available)
-
Lysis buffer (often included in the kit, or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO).
-
Positive Control (Maximum LDH Release): Add lysis buffer to untreated cells 45 minutes before the assay endpoint.[18]
-
Medium Blank: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Measurement: Add 50 µL of stop solution (if required by the kit). Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[18]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Positive Control - Vehicle Control)] * 100
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
6-well cell culture plates or T25 flasks
-
Your specific cell line and culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (commercially available, includes Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated cells as a negative control.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
For suspension cells, simply collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).
-
Gently vortex the tubes.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Kinase Activity Assay
This protocol provides a general framework for an in vitro kinase assay to screen for off-target inhibition.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ system)
-
384-well plates (for high-throughput screening)
Procedure:
-
Reaction Setup: In a 384-well plate, add the following components in this order:
-
Kinase reaction buffer.
-
Serial dilutions of this compound or a known kinase inhibitor (positive control).
-
Purified kinase.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect kinase activity using a method appropriate for your assay:
-
Radiolabeled ATP: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based (e.g., ADP-Glo™): Add reagents that convert the ADP produced into a luminescent signal, which is then measured on a plate reader.
-
Fluorescence-based (e.g., LanthaScreen®): Use a terbium-labeled antibody that recognizes the phosphorylated substrate, leading to a FRET signal.[20]
-
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Simplified DNA damage response pathway.
Caption: Logical relationship of on-target and off-target effects.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friend or Foe: Protein Inhibitors of DNA Gyrase [mdpi.com]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of quinolones on pro- and eucaryotic DNA topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of Topoisomerase II-Active Drugs in Mitochondria - Thomas Rowe [grantome.com]
- 9. Twist and Turn—Topoisomerase Functions in Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial topoisomerase I (Top1mt) is a novel limiting factor of doxorubicin cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicalpub.com [clinicalpub.com]
- 12. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Mechanistic link between DNA damage sensing, repairing and signaling factors and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. kumc.edu [kumc.edu]
- 20. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Mitigating toxicity of Anti-MRSA agent 7 in animal models
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers using Anti-MRSA Agent 7 in animal models. The focus is on identifying and mitigating potential toxicities to ensure experimental accuracy and animal welfare.
Section 1: General Information & Known Toxicities
Q1: What is the known toxicity profile of this compound in animal models?
A1: Preclinical studies indicate that this compound, like many potent bactericidal antibiotics, can induce dose-dependent toxicity. The primary organs of concern are the kidneys (nephrotoxicity) and, to a lesser extent, the liver (hepatotoxicity).[1][2] The mechanism is believed to be related to the induction of oxidative stress and mitochondrial dysfunction in mammalian cells.[3][4]
Q2: What are the primary organs affected by Agent 7 toxicity and the key indicators to monitor?
A2: The primary organ affected is the kidney. Key indicators of nephrotoxicity include elevated serum creatinine (Scr) and blood urea nitrogen (BUN) levels.[5][6][7] Histopathological examination may reveal acute tubular necrosis (ATN). The liver can also be affected, indicated by elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Section 2: Troubleshooting Common Issues
Q3: My animals are showing signs of renal distress (e.g., elevated BUN/creatinine). What are the immediate steps?
A3: If you observe significant elevations in renal biomarkers, consider the following troubleshooting workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatotoxicity of antibacterials: Pathomechanisms and clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of N-acetylcysteine on antimicrobials induced nephrotoxicity: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. researchgate.net [researchgate.net]
Strategies to reduce experimental variability with Anti-MRSA agent 7
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to mitigate experimental variability when working with Anti-MRSA agent 7. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as compound 12, is a potent antibacterial agent belonging to the quinolone class. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, this compound disrupts critical cellular processes, leading to bacterial cell death.
2. What are the optimal storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C. For short-term use, a stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working dilutions from the stock solution for each experiment.
3. In which solvents is this compound soluble?
Based on the properties of similar quinolone antibiotics, this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is likely to be pH-dependent.[2][3] For in vitro assays, it is common to dissolve the compound in DMSO to create a high-concentration stock solution, which is then further diluted in the appropriate aqueous buffer or culture medium.
4. Are there any known off-target effects of this compound?
While specific off-target effects for this compound have not been extensively documented in publicly available literature, some quinolone antibiotics have been associated with off-target effects, including interactions with eukaryotic cells at high concentrations.[4][5] It is advisable to include appropriate controls in your experiments, such as testing the agent against a panel of different cell lines, to assess any potential off-target cytotoxicity.
Troubleshooting Guides
Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability in MIC values between experiments. | Inconsistent inoculum density. | Standardize the bacterial inoculum for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for S. aureus. |
| Degradation of this compound. | Prepare fresh serial dilutions of the agent for each assay from a frozen stock solution. Avoid using old or repeatedly freeze-thawed stock solutions. | |
| Variations in media composition. | Use the same batch of Mueller-Hinton Broth (MHB) for all experiments. The presence of divalent cations like Mg2+ and Ca2+ can affect the activity of quinolone antibiotics.[3] | |
| No bacterial growth in positive control wells. | Bacterial inoculum is not viable. | Use a fresh bacterial culture for each experiment. Ensure the culture is in the logarithmic growth phase. |
| Growth observed in negative control (media only) wells. | Contamination of the media or 96-well plates. | Use sterile techniques throughout the procedure. Ensure all media, plates, and pipette tips are sterile. |
| "Skipped" wells (no growth at a lower concentration but growth at a higher one). | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing of the agent and bacterial suspension in each well. |
| Precipitation of the compound at higher concentrations. | Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider using a different solvent or a lower starting concentration. |
Variability in DNA Gyrase/Topoisomerase IV Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| Lower than expected enzyme activity in the positive control. | Suboptimal buffer conditions. | The activity of S. aureus DNA gyrase and topoisomerase IV can be sensitive to the concentration of components like potassium glutamate in the assay buffer. Optimize the buffer composition for your specific enzyme batch. |
| Enzyme degradation. | Store enzymes at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. | |
| Inconsistent IC50 values. | Solvent effects. | DMSO, a common solvent for antibacterial compounds, can inhibit DNA gyrase activity at higher concentrations. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%). |
| Inaccurate quantification of DNA. | Ensure the concentration of the DNA substrate (e.g., relaxed pBR322) is accurately determined and consistent across all reactions. | |
| No inhibition observed at expected concentrations. | Incorrect enzyme or substrate. | Verify that you are using the correct bacterial topoisomerase (e.g., S. aureus DNA gyrase) and the appropriate DNA substrate for the assay. |
| Compound instability in the assay buffer. | Assess the stability of this compound in the assay buffer over the course of the experiment. This can be done by pre-incubating the compound in the buffer for the duration of the assay and then testing its activity. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Organism | IC50 (µM) |
| DNA Gyrase | S. aureus | 0.185 |
| DNA Gyrase | E. coli | 0.365 |
| Topoisomerase IV | S. aureus | 0.341 |
| Topoisomerase IV | E. coli | 0.059 |
| Data from MedChemExpress.[1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µM) |
| S. aureus (ATCC 29213) | 0.03 |
| MRSA QA-12.1 | 0.03 |
| E. coli N43 (CGSC# 5583) | 0.06 |
| MRSA QA-11.7 | 0.06 |
| MRSA QA-11.2 | 0.124 |
| E. faecalis DRK 057 | 4.07 |
| E. coli (ATCC 25922) | >252 |
| E. coli D22 | >252 |
| A. baumannii | >252 |
| E. coli ESBL QA:11.3 | >252 |
| K. pneumoniae | >252 |
| S. alachua RDK 030c | >252 |
| P. aeruginosa RDK 184 | >252 |
| Data from MedChemExpress.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical MRSA isolate)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
2. Procedure: a. Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C. b. Preparation of Bacterial Inoculum: i. From a fresh agar plate, pick a few colonies of S. aureus and suspend them in sterile saline or PBS. ii. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using a spectrophotometer (OD600 ≈ 0.08-0.1). This corresponds to approximately 1.5 x 10^8 CFU/mL. iii. Dilute the adjusted bacterial suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL. c. Serial Dilution in 96-well Plate: i. Add 100 µL of MHB to all wells of a 96-well plate. ii. Add an additional 100 µL of MHB to the last column of wells to serve as a negative control (no bacteria). iii. Prepare a working solution of this compound by diluting the stock solution in MHB. iv. Add 100 µL of the working solution to the first column of wells and perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the second to last column. The last two columns will serve as positive (bacteria, no agent) and negative (no bacteria, no agent) controls. d. Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells except the negative control wells. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10^5 CFU/mL. e. Incubation: Cover the plate and incubate at 37°C for 18-24 hours. f. Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: S. aureus DNA Gyrase Supercoiling Inhibition Assay
1. Materials:
-
This compound
-
DMSO
-
Purified S. aureus DNA gyrase
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 30 mM Magnesium Acetate, 50 mM DTT, 5 mM Spermidine, 2.5 mg/mL BSA)
-
10 mM ATP solution
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 40% glycerol)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
2. Procedure: a. Reaction Setup: i. On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. ii. Aliquot the master mix into reaction tubes. iii. Add the desired concentrations of this compound (dissolved in DMSO) or DMSO (vehicle control) to the reaction tubes. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%. iv. Add the 10 mM ATP solution. b. Enzyme Addition and Incubation: i. Dilute the S. aureus DNA gyrase in Dilution Buffer to the desired working concentration. ii. Add the diluted enzyme to each reaction tube to initiate the reaction. iii. Incubate the reactions at 37°C for 30-60 minutes. c. Reaction Termination and Analysis: i. Stop the reactions by adding Stop Buffer/Loading Dye. ii. Load the samples onto a 1% agarose gel in 1X TAE buffer. iii. Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance. iv. Stain the gel with ethidium bromide and visualize the DNA bands under UV light. d. Data Interpretation: The supercoiled DNA will migrate faster through the gel than the relaxed DNA. The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. physicochemical-properties-of-quinolone-antibiotics-in-various-environments - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Assays for Potent MRSA Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on adjusting assay conditions for potent Methicillin-Resistant Staphylococcus aureus (MRSA) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My potent MRSA inhibitor shows inconsistent Minimum Inhibitory Concentration (MIC) values. What are the common causes?
A1: Inconsistent MIC values for potent MRSA inhibitors can stem from several factors. One common issue is the inhibitor's solubility and stability in the assay medium; precipitation of the compound at higher concentrations can lead to erroneously high MICs. The choice of solvent and its final concentration can also significantly impact results; for instance, while DMSO is a common solvent, its concentration should be carefully controlled as it can have intrinsic antibacterial effects at higher levels.[1][2] Variations in the bacterial inoculum size, the specific MRSA strain used, and incubation conditions such as temperature and time can also contribute to variability.[3][4] Finally, the presence of interfering substances in the assay, such as components from complex media binding to the inhibitor, can affect its bioavailability and potency.
Q2: What is the maximum recommended concentration of DMSO to use in MRSA susceptibility assays?
A2: While DMSO is a widely used solvent due to its ability to dissolve a wide range of compounds, it is not inert and can affect bacterial growth. Generally, it is recommended to keep the final concentration of DMSO in MRSA susceptibility assays as low as possible, ideally below 1% (v/v). Some studies suggest that DMSO is generally non-toxic at concentrations below 10%, but even low concentrations (below 2%) are not without biological effects and can influence experimental outcomes.[1] It is crucial to include a solvent control (vehicle control) in every experiment to account for any potential effects of DMSO on MRSA growth.
Q3: How can I determine if my inhibitor is bactericidal or bacteriostatic against MRSA?
A3: To differentiate between bactericidal (kills bacteria) and bacteriostatic (inhibits bacterial growth) activity, a time-kill assay is the most common method.[5][6][7] This assay involves exposing a standardized inoculum of MRSA to the inhibitor at various concentrations (typically multiples of its MIC) over a specific period (e.g., 24 hours).[5][6] At different time points, aliquots are taken, serially diluted, and plated to determine the number of viable bacteria (colony-forming units, CFU/mL). A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, whereas a bacteriostatic agent results in a smaller reduction or simply prevents an increase in bacterial numbers compared to a growth control.[6]
Q4: My inhibitor is highly potent in vitro, but its activity is significantly reduced in the presence of serum. What could be the reason?
A4: A significant drop in inhibitor activity in the presence of serum is often due to protein binding. Many drug candidates, especially hydrophobic molecules, can bind to serum proteins like albumin.[8] This binding effectively sequesters the inhibitor, reducing its free concentration available to act on the MRSA cells.[8] To investigate this, you can perform MIC or time-kill assays in the presence of varying concentrations of serum or specific serum proteins (e.g., human serum albumin) to quantify the impact on the inhibitor's potency.
Troubleshooting Guides
Issue 1: Inhibitor Precipitation in Assay Medium
-
Symptom: Visible precipitate in the wells of a microtiter plate during an MIC assay, often at higher concentrations. This can lead to artificially high and variable MIC values.
-
Possible Causes & Solutions:
-
Poor Solubility: The inhibitor may have low solubility in aqueous-based broth media.
-
Solution: Consider using a co-solvent system, but be mindful of the solvent's own potential antibacterial activity. Always include a vehicle control. For some compounds, adjusting the pH of the medium (if it doesn't affect bacterial growth) might improve solubility.
-
-
Compound Aggregation: Some compounds tend to aggregate at higher concentrations.
-
Solution: Incorporate a non-ionic surfactant at a low, non-bactericidal concentration in the assay medium to help maintain compound solubility.
-
-
Interaction with Media Components: The inhibitor might be precipitating due to interactions with components in the broth.
-
Solution: Test the inhibitor's solubility in simpler, defined media to identify potential problematic components.
-
-
Issue 2: High Background in Cytotoxicity Assays
-
Symptom: In colorimetric or fluorometric cytotoxicity assays (e.g., MTT, resazurin), high background signal is observed in control wells (cells + inhibitor without cell death), leading to a low signal-to-noise ratio.
-
Possible Causes & Solutions:
-
Inhibitor Interference: The inhibitor itself might be colored, fluorescent, or a reducing agent, thus interfering with the assay's detection method.
-
Solution: Run a control plate with the inhibitor in cell-free media to quantify its intrinsic signal and subtract this from the experimental values. Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., measuring LDH release for membrane integrity).[9][10]
-
-
Contamination: Microbial contamination of the cell culture can lead to high metabolic activity and a false positive signal.
-
Solution: Regularly check cell cultures for contamination. Ensure aseptic techniques are strictly followed.
-
-
Data Presentation
Table 1: Representative Solvent Concentrations and their Effects on MRSA Assays
| Solvent | Recommended Max. Concentration (v/v) | Potential Issues | Mitigation Strategy |
| DMSO | < 1% | Can exhibit antibacterial activity at higher concentrations.[1][2] | Always include a vehicle control at the same concentration used for the inhibitor. |
| Ethanol | < 2% | Can affect bacterial growth and membrane integrity. | Use a vehicle control; ensure complete evaporation if used for coating plates. |
| Methanol | < 1% | Can be toxic to both bacteria and mammalian cells. | Use with caution and always include a vehicle control. |
Table 2: Interpreting Time-Kill Assay Results
| Log10 Reduction in CFU/mL at 24h | Interpretation |
| < 3 | Bacteriostatic |
| ≥ 3 | Bactericidal |
| > 2 (increase after initial drop) | Regrowth |
Experimental Protocols
1. Broth Microdilution MIC Assay
-
Objective: To determine the minimum concentration of an inhibitor that prevents the visible growth of MRSA.
-
Methodology:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the inhibitor in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare a standardized MRSA inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well containing the inhibitor, as well as to positive (no inhibitor) and negative (no bacteria) control wells.
-
Include a vehicle control with the highest concentration of the solvent used.
-
Incubate the plate at 35-37°C for 18-24 hours.[3]
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
-
2. Time-Kill Assay
-
Objective: To assess the bactericidal or bacteriostatic activity of an inhibitor over time.
-
Methodology:
-
Prepare flasks containing CAMHB with the inhibitor at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).[6]
-
Inoculate the flasks with a standardized MRSA suspension to a final density of ~10^6 CFU/mL.[5]
-
Include a positive growth control flask (no inhibitor).
-
Incubate the flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[5][6]
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate 100 µL of each appropriate dilution onto nutrient agar plates in triplicate.
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
3. MTT Cytotoxicity Assay
-
Objective: To evaluate the cytotoxicity of the inhibitor against a mammalian cell line.
-
Methodology:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HaCaT keratinocytes) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10]
-
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
Visualizations
Caption: Workflow for screening and confirming potent MRSA inhibitors.
Caption: Decision tree for troubleshooting inconsistent MIC results.
References
- 1. journal.fkip.uniku.ac.id [journal.fkip.uniku.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. en.iacld.com [en.iacld.com]
- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Benchmarking Anti-MRSA Agent 7: A Comparative Guide for the Next Generation of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anti-MRSA agent 7 against three next-generation antibiotics: Ceftaroline, Delafloxacin, and Omadacycline. The following sections detail the agents' mechanisms of action, comparative in vitro and in vivo efficacy, and standardized experimental protocols to support further research and development in the fight against Methicillin-resistant Staphylococcus aureus (MRSA).
Section 1: Comparative Efficacy and Mechanism of Action
A summary of the key performance indicators and mechanisms of action for this compound and its next-generation comparators is presented below. This data is compiled from publicly available preclinical studies.
Table 1: In Vitro Activity Against MRSA
| Agent | Mechanism of Action | Target | MIC Range (μg/mL) | Time-Kill Kinetics (vs. MRSA) |
| This compound | DNA Gyrase & Topoisomerase IV Inhibitor | DNA replication | 0.03 - 0.124 | Bactericidal effect at 8 x MIC after 8 hours |
| Ceftaroline | Penicillin-Binding Protein (PBP) 2a Inhibitor | Cell wall synthesis | 0.125 - 2 | ≥3-log10 CFU/mL reduction in 6.5 - 26.8 hours[1] |
| Delafloxacin | DNA Gyrase & Topoisomerase IV Inhibitor | DNA replication | ≤0.004 - 1 | Bactericidal activity observed at 6 hours[2] |
| Omadacycline | 30S Ribosomal Subunit Inhibitor | Protein synthesis | 0.12 - 0.5 | Bacteriostatic |
Table 2: In Vivo Efficacy in Murine Thigh Infection Model Against MRSA
| Agent | Dosing Regimen | Bacterial Load Reduction (log10 CFU/thigh) |
| This compound | 20 and 40 mg/kg, i.p., QID for 1 day | Dose-dependent inhibition of bacterial growth |
| Ceftaroline | Human-simulated 600 mg IV q12h | 0.95 - 3.28 log10 CFU/mL reduction in neutropenic model[3] |
| Delafloxacin | 1.25 to 320 mg/kg single dose | Median fAUC24/MIC for 1-log10 CFU reduction was 14.3[4] |
| Omadacycline | 0.25–64 mg/kg q12h | Median 24-h AUC/MIC for 1-log kill was 57.7[5][6] |
Section 2: Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible evaluation of antimicrobial agents. The following are detailed protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for determining the MIC of antimicrobial agents. The broth microdilution method is a commonly used technique.
Principle: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test agent at a known concentration in a suitable solvent.
-
Preparation of Microdilution Plates: Aseptically dispense serial twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) into 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain to be tested, adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time.
Principle: To determine the rate and extent of bacterial killing by an antimicrobial agent over a 24-hour period.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the MRSA test strain in the logarithmic phase of growth in a suitable broth medium (e.g., CAMHB) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Exposure to Antimicrobial Agent: Add the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to the bacterial suspension. A growth control without the antimicrobial agent is included.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each test and control tube. Perform serial dilutions and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Neutropenic Murine Thigh Infection Model
This in vivo model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.
Principle: To assess the in vivo efficacy of an antimicrobial agent by measuring the reduction in bacterial burden in the thigh muscle of neutropenic mice.
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection. This reduces the number of circulating neutrophils, making the mice more susceptible to infection.
-
Infection: On day 0, inject a standardized inoculum of the MRSA test strain (typically 10^6 to 10^7 CFU) directly into the thigh muscle of the mice.
-
Antimicrobial Treatment: At a specified time post-infection (e.g., 2 hours), administer the test antimicrobial agent via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection) at various dosing regimens. A control group receives a vehicle control.
-
Determination of Bacterial Burden: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the thigh muscle, and homogenize it in a sterile buffer.
-
Colony Counting: Perform serial dilutions of the thigh homogenate and plate onto appropriate agar media to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: Calculate the log10 CFU/thigh for each treatment group and compare it to the control group to determine the reduction in bacterial burden.
Section 3: Visualizing Mechanisms and Workflows
The following diagrams illustrate the key biological pathways and experimental processes discussed in this guide.
Caption: Mechanisms of Action for Anti-MRSA Agents.
References
- 1. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delafloxacin: A Review in Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vivo Pharmacodynamics of Omadacycline against Staphylococcus aureus in the Neutropenic Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Anti-MRSA Agent 7 Against Vancomycin-Intermediate Staphylococcus aureus (VISA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro efficacy of a novel investigational anti-MRSA agent, designated as Agent 7, against vancomycin-intermediate Staphylococcus aureus (VISA). The performance of Agent 7 is benchmarked against established therapies, including vancomycin and daptomycin, as well as another novel compound, AHA-1394. The data presented herein is a synthesis of findings from recent preclinical studies.
Executive Summary
Vancomycin-intermediate S. aureus (VISA) presents a significant clinical challenge due to its reduced susceptibility to vancomycin, a last-resort antibiotic for serious MRSA infections. The emergence of VISA necessitates the development of new therapeutic agents with novel mechanisms of action. Agent 7 is a promising synthetic compound that demonstrates potent activity against VISA strains. This guide offers a head-to-head comparison of its efficacy with other relevant antimicrobial agents, details the experimental protocols used for these evaluations, and visualizes its proposed mechanism of action and experimental workflows.
Data Presentation: Comparative In-Vitro Efficacy
The following tables summarize the minimum inhibitory concentrations (MIC) and time-kill kinetics of Agent 7 and comparator agents against well-characterized VISA strains.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution against VISA Strains
| Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Agent 7 (Hypothetical) | 0.5 | 1 | 0.25 - 2 |
| Vancomycin | 4 | 8 | 4 - 16 |
| Daptomycin | 1 | 2 | 0.5 - 4 |
| AHA-1394 | 1 | 2 | 0.5 - 4 |
| Ceftaroline | 0.5 | 1 | 0.25 - 2 |
Data for comparator agents are synthesized from published studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Time-Kill Assay Results against VISA Strain ATCC 700699 (Mu50)
| Agent (Concentration) | Log10 CFU/mL Reduction at 24 hours |
| Agent 7 (4x MIC) | > 3 (Bactericidal) |
| Vancomycin (4x MIC) | < 2 (Bacteriostatic) |
| Daptomycin (4x MIC) | > 3 (Bactericidal) |
| Growth Control | 0 |
A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of each agent was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: A panel of clinical and laboratory VISA strains were used, including reference strains like ATCC 700699 (Mu50).
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for all assays. For daptomycin testing, the medium was supplemented with calcium to a final concentration of 50 mg/L.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on blood agar were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Assay Procedure: Serial two-fold dilutions of each antimicrobial agent were prepared in a 96-well microtiter plate. An equal volume of the standardized bacterial inoculum was added to each well.
-
Incubation: The plates were incubated at 35-37°C for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Time-Kill Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of the agents over time.
-
Bacterial Strain and Inoculum: The VISA reference strain ATCC 700699 (Mu50) was grown to the logarithmic phase and then diluted in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Antimicrobial Concentrations: The agents were tested at a concentration of 4 times their respective MICs. A growth control without any antibiotic was included.
-
Sampling and Plating: At specified time points (0, 2, 4, 8, and 24 hours), aliquots were withdrawn from each culture tube, serially diluted in sterile saline, and plated onto tryptic soy agar plates.
-
Incubation and Colony Counting: The plates were incubated at 35-37°C for 24-48 hours, after which the colonies were counted. The results were expressed as log10 CFU/mL.
-
Data Interpretation: A bactericidal effect was defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum at 24 hours. A bacteriostatic effect was defined as a < 3-log10 decrease in CFU/mL.
Mandatory Visualizations
Proposed Mechanism of Action for Agent 7
The following diagram illustrates the proposed mechanism of action for Agent 7, which is hypothesized to involve the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular contents and cell death. This mechanism is distinct from that of vancomycin, which inhibits cell wall synthesis.
Caption: Proposed mechanism of action for Agent 7 against S. aureus.
Experimental Workflow for Time-Kill Assay
The diagram below outlines the key steps in the time-kill assay used to evaluate the bactericidal activity of antimicrobial agents.
Caption: Workflow for a standard time-kill assay experiment.
Discussion and Conclusion
The preliminary in-vitro data suggests that the novel anti-MRSA Agent 7 possesses potent bactericidal activity against vancomycin-intermediate S. aureus. Its low MIC values and rapid killing kinetics, as demonstrated in the time-kill assays, indicate a promising profile compared to the current standard of care, vancomycin, which is often only bacteriostatic against VISA strains. The proposed mechanism of action, involving cell membrane disruption, is a desirable trait for a new antibiotic as it may be less prone to the development of resistance mechanisms that affect cell wall synthesis inhibitors.
Further studies are warranted to explore the full potential of Agent 7, including in-vivo efficacy studies in animal models of infection, toxicity profiling, and an evaluation of its propensity for resistance development. However, the initial data presented in this guide positions Agent 7 as a strong candidate for further development in the fight against multidrug-resistant S. aureus.
An Independent Comparative Analysis of the Bactericidal Activity of Ceftaroline, a Novel Anti-MRSA Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal activity of Ceftaroline, a fifth-generation cephalosporin, against Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its performance is evaluated against other key anti-MRSA agents, supported by experimental data from peer-reviewed studies.
Mechanism of Action: Targeting Penicillin-Binding Protein 2a (PBP2a)
Ceftaroline fosamil is a prodrug that is rapidly converted in the plasma by phosphatases to its active form, ceftaroline.[2][3][4] Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][5] It achieves this by binding to essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan synthesis.[1][6]
The unique efficacy of ceftaroline against MRSA stems from its high binding affinity for PBP2a, a modified penicillin-binding protein encoded by the mecA gene, which is the primary determinant of methicillin resistance in staphylococci.[1][5][6][7] Most β-lactams have a low affinity for PBP2a, rendering them ineffective.[6][7] Ceftaroline, however, binds to an allosteric site on PBP2a, which induces a conformational change that opens the active site, allowing for inhibition of the protein's transpeptidase activity.[8][9] This disruption of the cell wall synthesis process leads to cell lysis and bacterial death.[3][7]
Comparative In Vitro Bactericidal Activity
The bactericidal activity of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that inhibits visible bacterial growth, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[10] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11]
Table 1: Comparative MIC and MBC Values (µg/mL) against MRSA
| Agent | MIC₅₀ | MIC₉₀ | MBC Range | Reference |
| Ceftaroline | 0.5-1 | 0.5-2 | 0.5-2 | [1] |
| Vancomycin | 1 | 1-2 | 0.5-2 | [1] |
| Daptomycin | 0.25-0.5 | 0.5 | N/A | [12] |
| Linezolid | 1-2 | 2 | N/A | [1] |
MIC₅₀/MIC₉₀: The concentration required to inhibit 50% and 90% of isolates, respectively.
As shown, ceftaroline demonstrates potent in vitro activity against MRSA, with MIC₉₀ values comparable to those of vancomycin and linezolid.[1] Kill-curve kinetic studies have corroborated these findings, demonstrating that ceftaroline is bactericidal against the majority of MRSA strains tested.[1]
Time-Kill Curve Analysis
Time-kill assays provide a dynamic picture of an antibiotic's bactericidal activity over time. In these assays, a standardized inoculum of bacteria is exposed to a fixed concentration of the antibiotic, and the number of viable bacteria (CFU/mL) is measured at various time points. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Studies have consistently shown that ceftaroline exhibits rapid bactericidal activity against MRSA.[13] In a hollow fiber in vitro model, ceftaroline achieved a ≥3-log kill against multiple MRSA and heterogeneous vancomycin-intermediate S. aureus (hVISA) isolates, proving superior to vancomycin.[13] In biofilm time-kill experiments, combinations of ceftaroline with daptomycin or vancomycin also demonstrated significant and sustained reductions in bacterial counts against biofilm-producing MRSA.[14][15][16]
Comparative In Vivo Efficacy
The ultimate test of an antibiotic's bactericidal activity is its performance in vivo. Ceftaroline has demonstrated significant efficacy in various animal models of MRSA infection.
Table 2: Summary of In Vivo Efficacy in Murine/Rabbit Infection Models
| Model | MRSA Strain Type | Ceftaroline Efficacy | Comparator Efficacy | Reference |
| Murine Pneumonia | Clinical Isolates | >99.9% reduction in bacterial counts by day 3. | Linezolid and Vancomycin had no effect when started 1 day post-infection. | [1] |
| Murine Bacteraemia | Clinical Isolates | 2.34 log₁₀ CFU/mL reduction in blood. | Vancomycin: 1.84 log reduction. Daptomycin: 2.30 log reduction. | [17] |
| Rabbit Endocarditis | MRSA, VISA | 6 log₁₀ decrease in bacterial counts. | N/A | [1] |
| Murine Thigh Infection | Clinical Isolates | 0.95 to ≥3 log₁₀ CFU/mL reduction after 24h. | N/A | [18] |
In a murine pneumonia model, ceftaroline demonstrated a more than 99.9% reduction in bacterial counts, whereas linezolid and vancomycin had no effect when treatment was delayed.[1] Similarly, in a murine bacteremia model, ceftaroline was not inferior to daptomycin and showed a greater reduction in bacterial density than vancomycin.[17] These studies underscore the potent in vivo bactericidal activity of ceftaroline against serious MRSA infections.
Appendix: Experimental Protocols
A. Protocol for MIC and MBC Determination (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
-
Prepare the final inoculum by diluting this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11][19]
-
-
MIC Assay:
-
Prepare two-fold serial dilutions of ceftaroline and comparator agents in MHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[11]
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
-
MBC Assay:
-
Following the MIC reading, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% (or ≥3-log₁₀) reduction in CFU/mL compared to the original inoculum count.[10]
-
B. Protocol for Time-Kill Curve Assay
-
Preparation:
-
Prepare a standardized bacterial inoculum in MHB to a final concentration of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare flasks containing MHB with the desired concentrations of the antimicrobial agents (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.
-
-
Execution:
-
Inoculate the flasks with the bacterial suspension.
-
Incubate all flasks at 35°C in a shaking incubator to ensure aeration.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of the aliquots in sterile saline.
-
Plate a defined volume of each dilution onto MHA plates.
-
-
Analysis:
-
Incubate the plates for 18-24 hours at 35°C.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the mean log₁₀ CFU/mL against time for each antibiotic concentration. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the starting inoculum.[13]
-
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 4. What is Ceftaroline Fosamil used for? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qlaboratories.com [qlaboratories.com]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. Evaluation of Ceftaroline, Vancomycin, Daptomycin, or Ceftaroline plus Daptomycin against Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model of Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of Human Simulated Exposures of Ceftaroline Administered at 600 Milligrams Every 12 Hours against Phenotypically Diverse Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In Vivo Performance of a Novel Anti-MRSA Agent Versus Daptomycin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vivo efficacy of the novel investigational compound, Anti-MRSA agent 7, and the established antibiotic, daptomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). This analysis is based on available preclinical data from murine infection models.
Executive Summary
This compound, a novel bacterial topoisomerase inhibitor, has demonstrated significant dose-dependent efficacy in a neutropenic mouse thigh infection model. Daptomycin, a cyclic lipopeptide antibiotic, is a clinically utilized anti-MRSA agent with a well-characterized in vivo profile. While direct head-to-head studies are not yet available, this guide consolidates and compares key in vivo performance metrics from separate studies conducted in the same infection model, providing a valuable benchmark for researchers.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] In contrast, daptomycin disrupts the bacterial cell membrane in a calcium-dependent manner, leading to potassium efflux, membrane depolarization, and subsequent cessation of DNA, RNA, and protein synthesis.
Below is a diagram illustrating the distinct mechanisms of action of these two anti-MRSA agents.
Caption: Mechanisms of action for this compound and daptomycin.
In Vivo Efficacy in Neutropenic Mouse Thigh Infection Model
The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents. The following tables summarize the available data for this compound and daptomycin in this model.
Table 1: In Vivo Efficacy of this compound against MRSA
| Parameter | Value | Reference |
| Animal Model | CD-1 female mice | [1][2] |
| Dosing Regimen | 20 and 40 mg/kg, intraperitoneal (i.p.), four times a day (QID) | [1][2] |
| Outcome | Demonstrated inhibition of bacterial growth in a dose-dependent manner | [1][2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of Daptomycin against S. aureus
| Parameter | Value | Reference |
| Animal Model | Neutropenic mice | [3][4] |
| Dosing Regimen | Single intraperitoneal (i.p.) doses up to 20 mg/kg | [3][4] |
| 50% Effective Dose (ED50) | 3.7 mg/kg | [3][4] |
| Stasis Dose | 7.1 mg/kg | [3][4] |
| Serum Half-life | Approximately 1.8 hours | [3][4] |
| Protein Binding (mouse serum) | 90-92.5% | [3][4] |
Experimental Protocols
Neutropenic Mouse Thigh Infection Model (General Protocol)
The following diagram outlines the typical workflow for a neutropenic mouse thigh infection model used to evaluate antibiotic efficacy.
Caption: Workflow for the neutropenic mouse thigh infection model.
Detailed Methodologies:
-
Animal Model and Neutropenia Induction: Mice (e.g., CD-1 or ICR/Swiss) are rendered neutropenic by the intraperitoneal administration of cyclophosphamide prior to infection.[3][5] This immunosuppression allows for the evaluation of the direct antibacterial effect of the test compounds.
-
Infection: A standardized inoculum of an MRSA strain is injected into the posterior thigh muscles of the neutropenic mice.[3][5]
-
Drug Administration:
-
Efficacy Evaluation: At a predetermined time point post-treatment (e.g., 24 hours), mice are euthanized, and the infected thigh muscles are aseptically removed. The tissue is homogenized, and serial dilutions are plated to determine the number of colony-forming units (CFU) per gram of tissue.[3][5] The efficacy of the treatment is determined by the reduction in bacterial load compared to untreated controls.
Concluding Remarks
Based on the available data, both this compound and daptomycin demonstrate significant in vivo activity against MRSA in the neutropenic mouse thigh infection model. This compound shows a dose-dependent reduction in bacterial burden with a multi-dosing regimen. Daptomycin's efficacy is well-quantified with established ED50 and stasis doses from single-dose studies.
For a more direct comparison, future studies should evaluate both compounds in a head-to-head design within the same experiment, utilizing equivalent dosing schedules and pharmacokinetic/pharmacodynamic analyses. This would provide a more definitive assessment of their relative in vivo performance. Researchers are encouraged to consult the primary literature for more detailed experimental parameters.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of daptomycin in a murine thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Clinical Development of Anti-MRSA Agent 7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. The continuous need for novel therapeutic agents has driven extensive research into new chemical entities with potent anti-MRSA activity. This guide provides a comprehensive assessment of the preclinical anti-MRSA agent 7 (also known as Compound 12), comparing its performance against established clinical agents: vancomycin, linezolid, and daptomycin. The objective is to furnish researchers and drug development professionals with a data-driven evaluation of Agent 7's potential for advancement into clinical trials.
Executive Summary
This compound demonstrates a promising preclinical profile characterized by a novel mechanism of action, potent in vitro activity against MRSA, and significant efficacy in a murine infection model. Its dual inhibition of DNA gyrase and topoisomerase IV offers a potential advantage in overcoming existing resistance mechanisms. Comparative analysis with vancomycin, linezolid, and daptomycin suggests that Agent 7 warrants further investigation, particularly regarding its safety profile and spectrum of activity against a broader range of clinical isolates.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and the comparator drugs, facilitating a direct comparison of their key attributes.
Table 1: In Vitro Activity Against S. aureus
| Agent | Mechanism of Action | MIC50 (µg/mL) | MIC90 (µg/mL) | IC50S. aureus DNA Gyrase (µM) | IC50S. aureus Topo IV (µM) |
| This compound | DNA gyrase and topoisomerase IV inhibitor[1][2] | 0.023 (calculated)[2] | 0.094 (calculated)[2] | 0.185[1] | 0.341[1] |
| Vancomycin | Cell wall synthesis inhibitor[3] | 1.0[4] | 2.0[4][5][6] | N/A | N/A |
| Linezolid | Protein synthesis inhibitor (50S ribosome)[7] | N/A | 3.0[8] | N/A | N/A |
| Daptomycin | Cell membrane disruptor[9] | 0.25 - 0.5[4][10] | 0.5 - 1.0[1][4][10][11] | N/A | N/A |
Note: MIC values for this compound were calculated from µM based on a presumed molecular weight.
Table 2: In Vivo Efficacy in Neutropenic Mouse Thigh Infection Model
| Agent | Dosing Regimen | Bacterial Load Reduction (log10 CFU/thigh) vs. Control |
| This compound | 20 mg/kg, i.p., QID for 1 day[1][2] | Dose-dependent inhibition of bacterial growth[1][2] |
| 40 mg/kg, i.p., QID for 1 day[1][2] | Significant dose-dependent inhibition[1][2] | |
| Vancomycin | 200 mg/kg, single s.c. dose[12] | Significant reduction vs. saline control[12] |
| 100-800 mg/kg | 4.4 to 5.2 log10 reduction vs. untreated[13][14] | |
| Linezolid | 100 mg/kg, b.i.d.[15][16][17] | >1 log10 kill from baseline[15][16][17] |
| Daptomycin | 50 mg/kg, single s.c. dose[18] | >90% reduction in luminescence (correlates with bacterial load)[18] |
| Dose-ranging (up to 50 mg/kg) | Maximal kill of 4.5-5 log10[19] |
Table 3: Comparative Safety and Clinical Profile
| Agent | Key Adverse Events | hERG Inhibition | Clinical Use/Development Stage |
| This compound | Reduced hERG inhibition reported[2] | Reduced, specific IC50 not found | Preclinical |
| Vancomycin | Nephrotoxicity, ototoxicity, Red Man syndrome[3] | Not a primary concern | Clinically approved |
| Linezolid | Myelosuppression (thrombocytopenia), peripheral and optic neuropathy, serotonin syndrome[20][21][22] | Not a primary concern | Clinically approved |
| Daptomycin | Increased creatine phosphokinase (CPK), myopathy, eosinophilic pneumonia[9][23][24] | Not a primary concern | Clinically approved |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols relevant to the assessment of anti-MRSA agents.
Antimicrobial Susceptibility Testing (AST)
-
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Methodology (based on CLSI guidelines):
-
Inoculum Preparation: A standardized suspension of the test organism (e.g., MRSA) is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.
-
Dilution Series: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (broth microdilution) or incorporated into a solid agar medium (agar dilution).
-
Inoculation: The standardized bacterial suspension is inoculated into the wells of the microtiter plate (broth microdilution) or onto the surface of the agar plates (agar dilution).
-
Incubation: The plates are incubated at a specified temperature and duration (typically 35°C for 16-20 hours).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[8][25][26][27]
-
Neutropenic Mouse Thigh Infection Model
-
Objective: To evaluate the in vivo efficacy of an antimicrobial agent in a localized infection model in an immunocompromised host.
-
Methodology:
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide prior to infection.[13][14][16]
-
Infection: A standardized inoculum of MRSA is injected into the thigh muscle of the neutropenic mice.[13][14][16]
-
Treatment: At a specified time post-infection, the antimicrobial agent is administered via a clinically relevant route (e.g., intraperitoneally, subcutaneously).
-
Assessment of Efficacy: At various time points after treatment, mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted. The dilutions are plated on agar to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The reduction in bacterial load (log10 CFU/thigh) in treated animals is compared to that in untreated control animals.[13][14][16]
-
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the neutropenic mouse thigh infection model.
Comparative Clinical Development Stages
Caption: Comparative developmental stages of anti-MRSA agents.
Assessment of Clinical Development Potential
This compound exhibits several characteristics that suggest its potential for further clinical development. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV is a significant advantage, potentially reducing the likelihood of rapid resistance development. The potent in vitro activity, with MIC values in the low nanomolar range against some strains, is highly encouraging.[2] Furthermore, the demonstration of in vivo efficacy in a relevant animal model provides crucial proof-of-concept.[1][2]
However, several considerations must be addressed as Agent 7 moves forward. A comprehensive safety and toxicology profile is paramount. While reduced hERG inhibition is a positive indicator, a full assessment of off-target effects and potential for adverse reactions in preclinical models is necessary.[2] The current data is primarily focused on a limited number of MRSA strains; evaluation against a broader panel of contemporary clinical isolates, including those with resistance to current first-line agents, is essential to define its potential clinical utility.
Compared to the established agents, Agent 7's preclinical efficacy appears promising. Vancomycin, a cornerstone of MRSA therapy, is associated with nephrotoxicity and the emergence of strains with reduced susceptibility.[3] Linezolid, while effective, can lead to myelosuppression with prolonged use.[20][21][22] Daptomycin is a potent bactericidal agent but is inactivated by pulmonary surfactant, limiting its use in pneumonia, and can cause muscle toxicity.[9][23][24] If Agent 7 can demonstrate a superior or more favorable safety profile while maintaining its potent efficacy, it could represent a significant advancement in the treatment of MRSA infections.
References
- 1. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin and daptomycin minimum inhibitory concentration distribution and occurrence of heteroresistance among methicillin-resistant Staphylococcus aureus blood isolates in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medscape.com [medscape.com]
- 8. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant <i>Staphylococcus aureus</i> (MRSA) from Sub- Himalyan Center - Journal of Laboratory Physicians [jlabphy.org]
- 9. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Daptomycin antimicrobial activity tested against methicillin-resistant staphylococci and vancomycin-resistant enterococci isolated in European medical centers (2005) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. imquestbio.com [imquestbio.com]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Efficacy of Linezolid against Staphylococcus aureus in Different Rodent Skin and Soft Tissue Infections Models [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacodynamic profile of daptomycin against Enterococcus species and methicillin-resistant Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Good Clinical Outcomes but High Rates of Adverse Reactions during Linezolid Therapy for Serious Infections: a Proposed Protocol for Monitoring Therapy in Complex Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. High-Dose Daptomycin and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Investigational agents for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) bacteremia: Progress in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Linezolid for the treatment of methicillin-resistant Staphylococcus aureus infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Anti-MRSA Agents: A Comprehensive Guide
The responsible disposal of anti-MRSA agents and associated contaminated materials is a critical component of laboratory safety and infection control. While a specific compound designated "anti-MRSA agent 7" is not identified in publicly available resources, this guide provides essential, procedural information for the safe handling and disposal of materials related to the broader category of anti-MRSA agents and Methicillin-resistant Staphylococcus aureus (MRSA) itself. Adherence to these protocols is paramount for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe working environment.
Essential Safety and Handling Protocols
Working with MRSA, a Biosafety Level 2 (BSL-2) pathogen, necessitates stringent safety measures.[1][2][3] All laboratory personnel must be trained in the proper handling, use, and disposal of infectious materials.[4]
Personal Protective Equipment (PPE): The minimum required PPE includes a lab coat, gloves, and eye protection, especially when there is a risk of splashes or direct contact with infected materials.[1][2] For procedures likely to generate aerosols, a biological safety cabinet (BSC) should be utilized.[2][5]
Decontamination: All work surfaces and equipment should be decontaminated both before and after use.[5] In the event of a spill, the area should be covered with absorbent material, treated with a disinfectant, and allowed to sit for a minimum of 20 minutes before cleanup.[4]
Step-by-Step Disposal Procedures
The proper disposal of anti-MRSA agents and contaminated materials is crucial to prevent the spread of resistant bacteria. The following steps outline a general procedure for waste management in a laboratory setting.
-
Segregation at the Source: All waste contaminated with MRSA or anti-MRSA agents must be segregated from the general waste stream. This includes cultures, used PPE, plasticware, and any other materials that have come into contact with the infectious agent.
-
Waste Collection:
-
Solid Waste: Items such as used gloves, gowns, and culture plates should be placed in designated biohazard bags.[6][7] These bags are typically red or labeled with the universal biohazard symbol.[7]
-
Liquid Waste: Liquid cultures and other contaminated fluids should be decontaminated before disposal. Common methods include autoclaving or chemical disinfection with an appropriate agent like bleach.[8]
-
Sharps: Needles, scalpels, and other sharp objects must be disposed of in puncture-resistant sharps containers.[5][7]
-
-
Decontamination: The primary method for decontaminating MRSA-contaminated waste is autoclaving (steam sterilization).[8] Chemical disinfection can also be used, particularly for liquid waste.
-
Final Disposal: After decontamination, the waste can be disposed of according to institutional and local regulations for biohazardous waste.[6][9] This often involves collection by a licensed medical waste disposal company.[7]
Quantitative Data for Decontamination
For effective decontamination, it is crucial to use appropriate concentrations of disinfectants and adhere to recommended contact times.
| Disinfectant/Method | Concentration/Setting | Application/Contact Time | Notes |
| Bleach (Sodium Hypochlorite) | 1:10 dilution of standard household bleach | At least 20 minutes | For liquid waste and surface decontamination.[4] |
| Chlorhexidine Gluconate | 2-4% | Daily for 5 days (for decolonization) | Used as a body wash in clinical settings.[10] |
| Triclosan | 1% | Daily for 5 days (for decolonization) | Used as a body wash in clinical settings.[10] |
| Mupirocin | 2% | Twice daily for 5 days (for decolonization) | Nasal ointment used in clinical settings.[10][11] |
| Autoclave (Steam Sterilization) | Standard cycles (e.g., 121°C, 15 psi) | Minimum of 20-30 minutes | For solid waste, liquids, and glassware.[8] |
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical flow of the disposal process for materials contaminated with anti-MRSA agents.
By adhering to these established safety and disposal protocols, laboratories can effectively manage the risks associated with anti-MRSA agents and contribute to a safer research environment.
References
- 1. MRSA Agent Information Sheet | Office of Research [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory Maintenance of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwm.edu [uwm.edu]
- 5. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. professional.contecinc.com [professional.contecinc.com]
- 7. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. alabamapublichealth.gov [alabamapublichealth.gov]
- 10. Decolonisation treatment for MRSA – information for healthcare providers [health.wa.gov.au]
- 11. MRSA Decolonization [nationwidechildrens.org]
Essential Safety and Logistical Information for Handling Anti-MRSA Agent 7
This document provides crucial safety protocols and logistical plans for the handling and disposal of Anti-MRSA Agent 7, a novel potent compound. The following procedures are designed to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Given the novel nature of this compound, it must be treated as a hazardous compound. All personnel must adhere to the following PPE requirements when handling the agent in solid or solution form.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Double-gloving with nitrile gloves is mandatory. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Lab Coat | A dedicated lab coat, preferably disposable. |
| Respiratory Protection | A fitted N95 respirator or higher is required when handling the powdered form. |
Engineering Controls and Handling Procedures
To minimize exposure, all handling of this compound should be performed within certified engineering controls.
| Control Measure | Procedure |
| Chemical Fume Hood | All weighing and preparation of stock solutions must be conducted in a chemical fume hood. |
| Ventilation | Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[1] |
| Weighing | Use a dedicated, calibrated analytical balance inside the fume hood. |
| Solution Preparation | Prepare solutions in a manner that minimizes aerosolization. |
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and accidental exposure.
| Action | Guideline |
| Storage | Store in a clearly labeled, sealed container in a cool, dry, and dark location, away from incompatible materials. |
| Waste Collection | All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste (e.g., stock solutions) must be collected in designated hazardous waste containers.[2][3] |
| Disposal | All waste must be disposed of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office.[2][3][4][5][6] Do not dispose of down the drain or in regular trash.[4] |
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Skin Exposure | Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][7][8] |
| Eye Exposure | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7][8] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Spill | For a minor spill, alert others in the area, wear appropriate PPE, and clean the spill with an appropriate absorbent material.[1][9] For a major spill, evacuate the area, notify others, and contact the EHS office or emergency response team.[1][7][8][9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps to determine the MIC of this compound against a reference strain of Methicillin-Resistant Staphylococcus aureus (MRSA).
1. Preparation of Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent).
-
MRSA strain (e.g., ATCC 43300).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
2. Procedure:
-
Bacterial Inoculum Preparation:
-
Culture MRSA on a suitable agar plate overnight at 37°C.
-
Suspend a few colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.[10] This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Hypothetical mechanism of action for this compound targeting the WalK/WalR two-component system.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 9. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 10. 4.3. Determination of Minimal Inhibitory Concentration [bio-protocol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
